3,4-Dimethylpyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-4-8-7(9)6(5)2/h3-4H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFYQQHJMMWTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36330-90-2 | |
| Record name | 3,4-Dimethylpyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3,4 Dimethylpyridin 2 1h One and Analogous Pyridinone Derivatives
Diverse Synthetic Approaches to Pyridinone Core Construction
The formation of the pyridinone ring can be achieved through various synthetic strategies, broadly categorized into classical cyclocondensation reactions and modern, more convergent methods like multicomponent and tandem reactions. nih.gov
Cyclocondensation Reactions and Mechanistic Elucidation
Cyclocondensation reactions are a foundational method for synthesizing pyridinone rings, typically involving the reaction between 1,3-dielectrophiles and 1,3-dinucleophiles. nih.gov These reactions build the heterocyclic ring by forming two new bonds in a sequence of condensation and cyclization steps. A common strategy involves the condensation of a 1,5-dicarbonyl compound, or a precursor that can form one in situ, with ammonia (B1221849) or a primary amine to furnish the pyridinone ring. youtube.com
One of the classical named reactions in this category is the Guareschi-Thorpe reaction, which traditionally involves the condensation of a β-ketoester with cyanoacetamide and an ammonium (B1175870) salt to yield a substituted 2-pyridone. rsc.orgacsgcipr.org The mechanism often proceeds through an initial Knoevenagel or aldol-type condensation to form a 1,5-dicarbonyl intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyridinone ring. rsc.org Mechanistic studies, sometimes supported by DFT calculations, help to elucidate the regiochemistry of these reactions, particularly when unsymmetrical precursors are used, confirming whether the process is under kinetic or thermodynamic control. nih.gov
Multicomponent Reactions (MCRs) for Pyridinone Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govrsc.org This approach is prized for its operational simplicity, time and energy savings, and high atom economy, making it a powerful tool in combinatorial and medicinal chemistry. nih.gov MCRs have emerged as a crucial green methodology in organic synthesis. bohrium.com
Several MCRs have been developed for the synthesis of pyridinone derivatives. A notable example is the four-component reaction involving Meldrum's acid, an aromatic aldehyde, a β-ketoester like methyl acetoacetate, and ammonium acetate. nih.gov This method can be performed under solvent-free conditions using a solid acid catalyst, such as silica-supported sulfuric acid (SiO2-Pr-SO3H), to produce highly substituted 3,4-dihydro-2-pyridone derivatives in excellent yields. nih.gov Another well-established MCR is the Hantzsch pyridine (B92270) synthesis, which can be adapted to produce pyridinones. ijarsct.co.in
Below is a table summarizing representative multicomponent reactions for the synthesis of pyridinone-related structures.
| Reactants | Catalyst/Conditions | Product Type | Reference(s) |
| Aromatic aldehydes, Malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, Ethanol, Reflux | Pyrano[3,2-c]pyridones | nih.govrsc.org |
| Meldrum's acid, Benzaldehyde derivatives, Methyl acetoacetate, Ammonium acetate | SiO2-Pr-SO3H, Solvent-free, 140°C | 3,4-Dihydro-2-pyridone derivatives | nih.gov |
| Benzonitrile, Ethyl bromoacetate (B1195939), Zinc powder, Ethyl acrylate | Lewis Acids (e.g., ZnBr2, FeCl3), THF | 3,4-Dihydropyridin-2(1H)-ones via Blaise reaction intermediate | nih.gov |
| p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Microwave irradiation, Ethanol | Substituted Pyridines | nih.govacs.org |
Tandem Reactions and Cascade Processes in Pyridinone Formation
Tandem, domino, or cascade reactions are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, without the need to isolate intermediates or add new reagents. wikipedia.orgbaranlab.org These elegant and efficient sequences can rapidly build molecular complexity from simple starting materials. rsc.org
In pyridinone synthesis, cascade reactions often begin with a Michael-type addition, followed by an intramolecular cyclization and subsequent oxidation or elimination to yield the final aromatic product. researchgate.net For example, a tandem one-pot conversion of nitriles with ethyl bromoacetate using a Blaise reaction intermediate has been shown to be an efficient method for synthesizing various 2-pyridinone derivatives. nih.gov The proposed mechanism involves the formation of a vinyl zinc bromide intermediate, which undergoes rearrangement and intramolecular ring-closing to furnish the pyridinone structure. nih.gov
Copper-catalyzed three-component cascade annulation reactions have also been developed, combining oxime acetates, activated methylene (B1212753) compounds, and aldehydes to create multisubstituted pyridines in a single pot. organic-chemistry.org This process involves sequential N-O bond cleavage followed by C-C and C-N bond formation, showcasing the high step-economy of cascade strategies. organic-chemistry.org
Novel Oxidative Amination Processes for Streamlined Pyridinone Synthesis
A recent and innovative approach to pyridinone synthesis involves the oxidative amination of cyclopentenones. researchgate.netnih.gov This streamlined, one-pot process provides a rapid and efficient route to pyridones under mild conditions. chemrxiv.orgresearchgate.net The reaction sequence begins with the in situ formation of a silyl (B83357) enol ether from a cyclopentenone building block. researchgate.net This is followed by the introduction of a nitrogen atom into the carbon framework, often mediated by a hypervalent iodine reagent, which leads to a ring expansion. researchgate.netnih.gov A successive aromatization step then yields the final pyridone product. researchgate.net
This methodology is notable for several key advantages:
Operational Simplicity : The entire sequence is performed in a single reaction vessel. nih.gov
Mild Conditions : The reaction avoids harsh reagents or high temperatures. chemrxiv.org
Broad Scope : It exhibits tolerance to a wide range of functional groups. researchgate.net
Regioselectivity : The transformation proceeds with complete regioselectivity. researchgate.netchemrxiv.org
This process represents a significant advancement, providing facile access to industrially relevant pyridone products and enabling the synthesis of ¹⁵N-labelled targets for mechanistic or metabolic studies. nih.govresearchgate.net
Transition Metal-Catalyzed Annulation and Ring Rearrangement Reactions for Pyridinone Libraries
Transition metal catalysis offers powerful tools for constructing pyridinone rings through C-H activation and annulation strategies. researchgate.net These methods create the heterocyclic core by forming new carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity. For instance, transition metal-catalyzed [4+2] annulation of acrylamides with alkynes via regioselective C-H activation is an effective route to polyfunctionalized 2-pyridones. researchgate.net Such reactions expand the toolkit for creating diverse pyridinone libraries from readily available starting materials. nih.gov
Ring rearrangement reactions, particularly ring expansions, provide another strategic avenue for pyridinone synthesis. chemistrysteps.com These reactions are driven by the release of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.com For example, a suitably functionalized four-membered ring, like a cyclobutane, can undergo a rearrangement to form a more stable five- or six-membered ring upon the formation of a carbocation. chemistrysteps.commasterorganicchemistry.com This concept can be applied to synthesize pyridinones from smaller heterocyclic or carbocyclic precursors, enabling access to novel structural motifs. researchgate.net
Green Chemistry Principles and Environmentally Benign Syntheses of Pyridinones
The principles of green chemistry are increasingly influencing the design of synthetic routes to pyridinones, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. ijarsct.co.in
Key green strategies in pyridinone synthesis include:
Use of Benign Solvents : Water is considered the greenest solvent, and aqueous conditions have been successfully applied to pyridinone syntheses, such as the Guareschi-Thorpe reaction. rsc.orgrsc.org
Alternative Energy Sources : Microwave irradiation has been employed to accelerate reactions, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating. nih.govacs.org Infrared irradiation has also been used as an alternative energy source to promote the rearrangement of 4H-pyrans into 2-pyridones under mild conditions. scielo.org.mx
Catalysis : The use of efficient and recyclable catalysts, including solid acid catalysts, can minimize waste and improve reaction efficiency. nih.gov
Atom Economy : Multicomponent reactions (MCRs) are inherently green as they maximize the incorporation of starting material atoms into the final product, reducing waste. bohrium.com
Solvent-Free Reactions : Conducting reactions under solvent-free conditions, often with gentle heating, is a highly effective green approach that eliminates solvent waste and can simplify product purification. nih.gov
Renewable Feedstocks : Research into synthesizing pyridines from biomass-derived feedstocks like furans represents a forward-looking strategy for sustainable chemical production. acsgcipr.org
The following table highlights several green synthetic approaches for pyridinone and pyridine derivatives.
| Green Principle | Methodology | Advantages | Reference(s) |
| Alternative Energy Source | One-pot, four-component reaction under microwave irradiation. | Excellent yields (82-94%), short reaction times (2-7 min). | nih.govacs.org |
| Benign Solvent | Advanced Guareschi-Thorpe synthesis using an aqueous medium with ammonium carbonate. | Eco-friendly, inexpensive, simple work-up. | rsc.orgrsc.org |
| Solvent-Free Conditions | Four-component synthesis of 3,4-dihydro-2-pyridone derivatives using a solid acid catalyst. | Environmentally benign, high yields, short reaction times. | nih.gov |
| High Atom Economy | Multicomponent reactions (MCRs) for pyridine synthesis. | Methodological simplicity, high efficiency, product diversity. | bohrium.com |
Microwave and Ultrasound-Assisted Synthetic Methods
The quest for more efficient, rapid, and environmentally benign chemical transformations has led to the adoption of non-conventional energy sources like microwave (MW) irradiation and ultrasound. nih.govnih.gov These techniques have proven to be powerful tools in the synthesis of pyridin-2(1H)-one derivatives, offering significant advantages over traditional heating methods. asianpubs.orgeurekaselect.com
Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields in multicomponent reactions (MCRs) that construct the pyridinone core. chemrxiv.orgnih.gov For instance, the Biginelli reaction to produce 3,4-dihydropyrimidin-2(1H)-ones, which are structurally related to dihydropyridinones, demonstrates significantly higher yields (89-98%) under microwave irradiation compared to conventional heating (15-25%). chemrxiv.org The rapid and uniform heating provided by microwaves enhances reaction rates and selectivity. chemrxiv.orgsemanticscholar.org This methodology has been successfully applied to the synthesis of various dihydropyridone and dihydropyrimidine (B8664642) derivatives, highlighting its potential for producing compounds like 3,4-Dimethylpyridin-2(1H)-one. semanticscholar.orgmdpi.com
Ultrasound irradiation is another effective green chemistry tool that promotes the synthesis of pyridinone and related heterocycles by providing mechanical and thermal energy through acoustic cavitation. nih.govasianpubs.org This method has been employed in the one-pot, four-component synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives, resulting in excellent yields and shorter reaction times. researchgate.net The use of ultrasound has been found to significantly enhance reaction rates and yields compared to conventional methods for synthesizing various 3-cyano-pyridine-2(1H)-one derivatives. asianpubs.org The application of ultrasound in organic synthesis is growing, with a notable increase in its use for constructing and derivatizing pyrimidine (B1678525) and pyridinone cores over the last decade. nih.govnih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product | Method | Catalyst | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3,4-Dihydropyrimidin-2(1H)-ones | Conventional Heating | Acid-functionalized mesoporous polymer | - | 15-25% | chemrxiv.org |
| 3,4-Dihydropyrimidin-2(1H)-ones | Microwave Irradiation | Acid-functionalized mesoporous polymer | 10 min | 89-98% | chemrxiv.org |
Catalyst Development for Sustainable Pyridinone Production
Sustainable chemistry principles have driven the development of novel catalysts that are efficient, reusable, and environmentally friendly for the synthesis of pyridinones. wordpress.com Research has focused on both heterogeneous catalysts and transition-metal-free systems to minimize waste and avoid the use of toxic or expensive metals. nih.govmdpi.com
Heterogeneous acid catalysts, such as silica-supported sulfuric acid (SiO2-Pr-SO3H), have been effectively used in the solvent-free, one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives. nih.gov These solid acid catalysts are advantageous due to their easy separation from the reaction mixture, reusability, and low cost. nih.govrsc.org Similarly, acid-functionalized mesoporous polymers have been developed as highly effective catalysts for Biginelli condensation to form related dihydropyrimidinones, demonstrating high acidity and a large surface area that promotes the reaction efficiently under solvent-free conditions. chemrxiv.org
In the realm of homogeneous catalysis, significant strides have been made using transition metals like rhodium. Rh(III)-catalyzed annulation reactions have been developed for the mild and efficient regioselective synthesis of multisubstituted pyridones from readily available starting materials like N-methoxymethacrylamide and diazo compounds. nih.govrsc.org These processes involve tandem C-H activation, cyclization, and condensation steps, yielding products in good to excellent yields with high regioselectivity. nih.govrsc.org Efforts are also being directed towards metal-catalyst-free approaches. For example, a metal-free aerobic dehydrogenative cross-coupling reaction has been developed for the synthesis of (pyrazol-4-ylidene)pyridine derivatives, using oxygen as the sole oxidant, which presents a high atom economy and environmentally compatible procedure. nih.gov Furthermore, thermo-catalytic conversion of renewable resources like glycerol (B35011) with ammonia over zeolite catalysts is being explored for the sustainable production of pyridines. rsc.org
Table 2: Catalysts in Pyridinone Synthesis
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| [Cp*RhCl2]2/AgSbF6 | C-H Activation/Annulation | Mild conditions, excellent regioselectivity | rsc.org |
| SiO2-Pr-SO3H | Multicomponent Reaction | Heterogeneous, reusable, solvent-free | nih.gov |
| Zeolites (e.g., HZSM-5) | Thermo-catalytic Conversion | Utilizes renewable feedstock (glycerol) | rsc.org |
Regioselective and Stereoselective Synthesis of Substituted Pyridinones
Controlling the precise arrangement of substituents on the pyridinone ring is crucial for tailoring the properties of the final molecule. Significant research has been devoted to developing regioselective and stereoselective synthetic methods.
Regioselectivity, the control of which position on the ring reacts, is often achieved through catalyst and substrate control. Rhodium(III)-catalyzed C-H activation and annulation provides a powerful tool for the highly regioselective synthesis of multisubstituted pyridones. nih.govrsc.org The choice of directing groups on the starting materials can guide the catalytic cycle to favor the formation of a specific regioisomer. rsc.org For instance, the reaction of 3,4-pyridynes, highly reactive intermediates, can be controlled by adjacent halide or sulfamate (B1201201) substituents, which perturb the pyridyne distortion and thus govern the regioselectivity of nucleophilic additions. nih.gov Similarly, substituent-controlled chemoselective cycloaddition processes can yield either 2-pyridone or 4-pyridone derivatives from the same set of starting materials under solvent-free conditions. rsc.org
Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is critical for producing chiral pyridinone derivatives. One successful approach involves the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt derived from 4-methoxypyridine, which allows for the stereoselective construction of substituted pyridinones. acs.org This methodology has been applied to the synthesis of complex natural products like (−)-barrenazine A and B. acs.org Another method achieves excellent stereocontrol in the synthesis of δ-lactams (including 5,6-dihydro-2(1H)-pyridinones) by condensing 3-alkenamides with aryl aldehydes in polyphosphoric ester. combichemistry.com
Strategic Derivatization and Functionalization of the Pyridinone Nucleus
The pyridinone scaffold provides multiple positions for derivatization, allowing for the fine-tuning of its chemical and biological properties. bohrium.comfrontiersin.org Strategic functionalization can be achieved at the nitrogen atom (N-functionalization), the exocyclic oxygen atom (O-functionalization), or directly on the carbon atoms of the ring (C-functionalization). rsc.org
Selective N- and O-Functionalization Strategies
The presence of the N-H and C=O groups in the pyridin-2(1H)-one tautomer allows for selective functionalization at either the nitrogen or oxygen atom. The outcome of alkylation or acylation reactions often depends on the specific reagents, solvent, and reaction conditions.
N-functionalization is a common strategy to introduce a variety of substituents. Methods for direct functionalization are highly sought after to avoid protecting group manipulations. mdpi.com For example, copper-catalyzed C-N coupling reactions have been utilized in the synthesis of 1,5-di(hetero)arylated-pyridin-2(1H)-one derivatives. researchgate.net
O-functionalization typically involves converting the pyridinone into a 2-alkoxypyridine derivative. This transformation is often a key step in multi-step synthetic sequences. For instance, after introducing a trifluoromethyl group at the C-3 position of N-methyl-2-pyridone, the intermediate can be heated with reagents like POCl3-PCl3 to afford the corresponding 2-chloro-3-trifluoromethylpyridine, effectively an outcome of O-functionalization followed by substitution. semanticscholar.org Selective functionalization can also be achieved via heterocyclic phosphonium (B103445) salts, where pyridines are transformed at the 4-position into C-PPh3+ groups, which can subsequently be converted into heteroaryl ethers (O-functionalization). nih.gov
Positional Introduction of Methyl and Other Substituents on the Pyridinone Ring (e.g., C3, C4, C6)
The regioselective introduction of substituents, particularly methyl groups, onto the carbon framework of the pyridinone ring is a significant challenge in synthetic chemistry. biu.ac.il Various methods have been developed to achieve site-selective C-H functionalization at the C3, C4, C5, and C6 positions. rsc.orgrsc.org
C3/C5-Functionalization: The C3 and C5 positions of the 2-pyridone ring are often targeted for arylation and other C-C bond-forming reactions. rsc.org Radical-based methods, such as those employing iron catalysis with K2S2O8 as an oxidant, have been developed for the C3-arylation of 2-pyridones. rsc.org A catalytic method using rhodium allows for the direct methylation of pyridines at the C3 and C5 positions by exploiting temporary dearomatization, using formaldehyde (B43269) as the methyl source. nih.gov
C4-Functionalization: The C4 position of pyridines can be challenging to functionalize selectively. digitellinc.comnih.gov One approach utilizes a strong base with low Lewis acidity, like n-butylsodium, to selectively deprotonate pyridine at the C4 position, enabling subsequent reaction with electrophiles. nih.govbohrium.com Another strategy involves using a removable blocking group, such as a maleate (B1232345) derivative, to direct Minisci-type decarboxylative alkylation specifically to the C4 position. nih.gov Visible-light-promoted Minisci-type reactions have also been developed for the highly regioselective C4-phosphorylation of pyridines. acs.org
C6-Functionalization: The methyl group at the C6 position is particularly reactive and can be selectively functionalized. Deprotonation of the C6-methyl group on 1-substituted pyridin-2(1H)-ones can be cleanly achieved using bases like n-butyllithium or potassium hexamethyldisilazide (KHMDS). lboro.ac.uk The resulting anion readily reacts with a range of electrophiles, allowing for the introduction of diverse functional groups at this position. lboro.ac.uk A process for selectively substituting a methyl group for a hydrogen atom at the alpha position (C6) of a pyridine ring has also been described using a nickel and nickel oxide catalyst. google.com
Table 3: Methods for Positional Functionalization of the Pyridine/Pyridinone Ring
| Position | Method | Reagents/Catalyst | Type of Group Introduced | Reference |
|---|---|---|---|---|
| C3/C5 | Temporary Dearomatization | Rhodium catalyst, Formaldehyde | Methyl | nih.gov |
| C3 | Radical Arylation | Iron catalyst, K2S2O8 | Aryl | rsc.org |
| C4 | Thermodynamic Metalation | n-Butylsodium | Alkyl, Aryl | nih.govbohrium.com |
| C4 | Blocked Minisci Reaction | Maleate blocking group, AgNO3, (NH4)2S2O8 | Alkyl | nih.gov |
| C6 (methyl) | Deprotonation/Alkylation | n-Butyllithium or KHMDS | Various electrophiles | lboro.ac.uk |
In Depth Mechanistic Investigations into the Reactivity of 3,4 Dimethylpyridin 2 1h One Derivatives
Fundamental Reaction Pathways and Mechanistic Interrogations
The unique structural features of 3,4-Dimethylpyridin-2(1H)-one allow for a diverse range of chemical transformations. Understanding the fundamental reaction pathways is crucial for its application in organic synthesis.
The 2-pyridone ring system exhibits ambident nucleophilic character. The deprotonated anion can react with electrophiles at either the nitrogen or the oxygen atom. acs.org The regioselectivity of these reactions is influenced by the nature of the electrophile and the reaction conditions. acs.org For instance, reactions with highly reactive electrophiles may lead to a mixture of N- and O-alkylation products, while reactions with stabilized electrophiles often yield the thermodynamically more stable N-substituted product. acs.org The presence of electron-donating methyl groups at the 3- and 4-positions of the ring in this compound is expected to increase the electron density of the pyridinone system, thereby enhancing its nucleophilicity compared to the unsubstituted 2-pyridone.
From an electrophilic substitution perspective, the pyridinone ring is generally considered electron-deficient, making classical electrophilic aromatic substitution reactions challenging and often requiring harsh conditions. chemrxiv.org However, the electron-donating nature of the two methyl groups in this compound would partially mitigate this electron deficiency, potentially facilitating electrophilic attack at the C5 position, which is activated by both the C4-methyl and the ring nitrogen.
The 2-pyridone core can function as a diene in [4+2] cycloaddition reactions, a testament to its partial dearomatized character. rsc.orgelectronicsandbooks.com The Diels-Alder reaction of 2-pyridones provides a powerful method for the synthesis of bicyclic nitrogen-containing compounds. wikipedia.orgmasterorganicchemistry.com The reactivity of the pyridinone as a diene is influenced by substituents on the ring. rsc.org Electron-donating groups are generally expected to increase the energy of the highest occupied molecular orbital (HOMO) of the diene, thereby accelerating the reaction with electron-deficient dienophiles. youtube.com
In the case of this compound, the two methyl groups at the C3 and C4 positions are anticipated to enhance its reactivity as a diene in normal-electron-demand Diels-Alder reactions. The reaction would proceed via a concerted mechanism, leading to the formation of a cyclohexene (B86901) ring fused to the pyridinone core. wikipedia.orgyoutube.com While specific studies on the Diels-Alder reactions of this compound are not prevalent, the general principles of cycloaddition chemistry suggest it would be a viable diene, particularly with reactive dienophiles. rsc.orgelectronicsandbooks.comresearchgate.net The regioselectivity of the cycloaddition would be directed by the substitution pattern on both the diene and the dienophile.
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of heterocyclic compounds, including pyridinones. researchgate.netrsc.org Transition metal catalysis plays a pivotal role in these transformations, enabling the selective activation of otherwise inert C-H bonds. beilstein-journals.orgnih.govrsc.org For 2-pyridone derivatives, C-H functionalization can be directed to various positions on the ring, often influenced by the choice of catalyst, directing group, and reaction conditions. researchgate.netnih.govnih.gov
While the inherent reactivity of the 2-pyridone core often favors functionalization at the C3 position, strategic use of directing groups and specific catalytic systems can achieve functionalization at the C4, C5, and C6 positions. nih.gov In this compound, the C-H bonds at the C5 and C6 positions, as well as the methyl groups, are potential sites for functionalization. The electronic and steric environment of each C-H bond would influence its susceptibility to activation. For instance, a directing group on the nitrogen atom could facilitate ortho-C-H activation at the C6 position via the formation of a metallacycle. dmaiti.com The development of regioselective C-H functionalization methods for polysubstituted pyridinones like this compound remains an active area of research. researchgate.net
The halogenation of pyridines, particularly electrophilic halogenation, can be challenging due to the electron-deficient nature of the ring. chemrxiv.orgnih.gov However, alternative strategies, such as those involving Zincke imine intermediates, have been developed for the regioselective halogenation of pyridines under milder conditions. chemrxiv.orgnih.gov This method involves the ring-opening of a pyridinium (B92312) salt to form a reactive acyclic intermediate that can undergo selective halogenation before ring-closure to the 3-halopyridine. chemrxiv.org
For this compound, direct electrophilic bromination would likely be directed by the activating methyl groups. The C5 position is electronically activated by both the C4-methyl group and the ring nitrogen, making it a probable site of electrophilic attack. The kinetics of such a reaction would be influenced by the concentration of the electrophile and the pyridinone, as well as the reaction temperature and solvent. The mechanism would likely proceed through a standard electrophilic aromatic substitution pathway involving the formation of a sigma complex.
Pyridinone Tautomerism: Lactam-Lactim Equilibria (2(1H)-Pyridone / 2-Hydroxypyridine)
The tautomeric equilibrium between the lactam (2(1H)-pyridone) and lactim (2-hydroxypyridine) forms is a fundamental characteristic of 2-pyridone derivatives. vedantu.com This equilibrium is sensitive to various factors, including the substitution pattern on the ring and the surrounding environment. bohrium.comnih.gov
The position of the lactam-lactim equilibrium is significantly influenced by the solvent. voer.edu.vn In the gas phase and in nonpolar solvents, the lactim form (2-hydroxypyridine) can be the major tautomer. However, in polar protic solvents such as water, the lactam form (2(1H)-pyridone) is generally favored due to its greater polarity and ability to form strong hydrogen bonds with solvent molecules. voer.edu.vnnih.govelsevierpure.com
Interactive Data Table: Tautomeric Equilibrium of Substituted 2-Pyridones
| Compound | Solvent | Predominant Tautomer | Reference |
| 2-Pyridone | Water | Lactam | voer.edu.vn |
| 2-Pyridone | Gas Phase | Lactim | voer.edu.vn |
| 3-Ethoxycarbonyl-2(1H)-pyridone | Chloroform | Lactim (monomer) | uni-muenchen.dersc.org |
| 3-Ethylaminocarbonyl-2(1H)-pyridone | - | Lactam | uni-muenchen.dersc.org |
| 6-Chloro-2-pyridone | D2O | Lactam (Keq = 2.1) | nih.gov |
Mechanistic Implications of Tautomerization in Reactivity and Catalysis
Pyridin-2(1H)-one derivatives, including this compound, can exist in tautomeric equilibrium between the pyridone (keto) form and the 2-hydroxypyridine (B17775) (enol) form. This tautomerization is a critical feature that profoundly influences their reactivity and catalytic activity. The ability of the ligand to switch between these two forms can be leveraged to facilitate different elementary steps within a catalytic cycle. nih.gov
In the context of catalysis, the pyridone form, with its N-H proton, can act as a proton shuttle or engage in hydrogen bonding interactions, while the deprotonated pyridonate form is an anionic X-type ligand. Conversely, the 2-hydroxypyridine tautomer is a neutral L-type ligand. This dynamic interplay between coordination modes is central to its catalytic prowess. rsc.org For instance, in certain catalytic cycles, the pyridone form might be optimal for a C-H activation step, while the 2-hydroxypyridine form could be more suited for a subsequent oxidative or reductive step. nih.gov
Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the energetic favorability of different tautomers and their corresponding transition states in catalytic reactions. These studies have shown that the tautomeric equilibrium can be influenced by factors such as the solvent, the nature of the metal center, and the electronic properties of substituents on the pyridinone ring. researchgate.net
| Tautomeric Form | Coordination Mode | Potential Role in Catalysis |
| Pyridin-2(1H)-one (Keto) | Anionic (after deprotonation) | Proton transfer, C-H activation |
| 2-Hydroxypyridine (Enol) | Neutral | Stabilization of metal center, redox steps |
Ligand Cooperativity and the Design of Catalytic Cycles
The concept of ligand cooperativity, where the ligand is not merely a spectator but an active participant in the reaction mechanism, is central to understanding the function of this compound and its derivatives in catalysis.
Pyridinone derivatives are often classified as "non-innocent" or cooperative ligands because they can actively participate in bond-breaking and bond-forming events during a catalytic cycle. rsc.orgwikipedia.org A non-innocent ligand is one where the oxidation state of the ligand itself can change during the reaction, working in concert with the metal center to facilitate transformations. wikipedia.orgresearchgate.net
This cooperative behavior can manifest in several ways. The pyridonate oxygen can act as an internal base to facilitate deprotonation steps, such as C-H bond cleavage. rsc.org Furthermore, the aromaticity of the pyridinone ring can be reversibly disrupted and restored, providing a low-energy pathway for electron transfer and substrate activation. acs.org This metal-ligand cooperation is a key design principle for developing highly efficient catalytic systems. rsc.org
Pyridinone ligands have proven to be particularly effective in palladium-catalyzed C-H activation reactions. nih.govnih.gov The mechanism of these reactions often involves a concerted metalation-deprotonation (CMD) pathway, where the pyridinone ligand plays a crucial role. acs.org
In a typical catalytic cycle, the pyridinone ligand, often in its deprotonated form, assists in the cleavage of a C-H bond by acting as an internal base to accept the proton. mdpi.com This leads to the formation of a palladacycle intermediate. beilstein-journals.org The bifunctional nature of the ligand, possessing both a coordinating nitrogen atom and a basic oxygen atom, is critical for this step. nih.gov
Computational studies have provided detailed insights into the transition states of these C-H activation steps, revealing that the pyridinone ligand lowers the activation energy barrier for C-H cleavage compared to reactions with non-cooperative ligands. acs.org The electronic properties of the pyridinone ligand can be tuned by modifying the substituents on the ring to optimize the catalytic activity for specific substrates. acs.org
Table of Key Mechanistic Steps in Pd-Catalyzed C-H Activation with Pyridinone Ligands
| Step | Description | Role of Pyridinone Ligand |
|---|---|---|
| Coordination | The substrate and pyridinone ligand coordinate to the palladium center. | Acts as a directing group and stabilizing ligand. |
| C-H Activation (CMD) | Concerted cleavage of the C-H bond and proton transfer. | The pyridonate oxygen acts as an internal base to accept the proton. |
| Oxidative Addition/Reductive Elimination | The functionalizing reagent adds to the palladium center, followed by reductive elimination to form the product. | Stabilizes the palladium intermediates throughout the catalytic cycle. |
The cooperative nature of pyridinone ligands extends to their ability to facilitate the activation of small molecules like molecular oxygen (O₂) and borylation reagents.
In aerobic oxidation reactions, the tautomerism of pyridinone ligands is again a key feature. A bifunctional pyridine-pyridone ligand has been designed to facilitate both C-H activation and O₂ activation in a palladium-catalyzed C-H hydroxylation. nih.gov It is proposed that the pyridone form assists in the C-H activation step, while the 2-hydroxypyridine tautomer promotes the activation of O₂. nih.gov This ability to switch between coordination modes allows a single ligand to mediate two distinct and challenging steps in the catalytic cycle. nih.gov Mechanistic studies suggest that the reaction of O₂ with a Pd(II)-hydride species can proceed through various pathways, and the presence of labile ligands like pyridinones can favor a reductive elimination pathway involving a Pd(0) intermediate. nih.gov
In the context of borylation reactions, pyridinone ligands have been employed in rhodium-catalyzed C-H borylation. rsc.org While the detailed mechanism can vary, the ligand is thought to play a role in directing the catalyst to the desired C-H bond and facilitating the transmetalation step with the boron reagent. rsc.org The choice of base is also crucial in Miyaura borylation, as it can influence the activation of the palladium complex and the subsequent transmetalation with the diboron (B99234) reagent. organic-chemistry.org The development of directing groups has enabled C6-selective borylation of pyridones, showcasing the importance of ligand design in controlling regioselectivity. rsc.org
Computational Chemistry and Theoretical Characterization of 3,4 Dimethylpyridin 2 1h One and Pyridinone Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations have become indispensable tools for elucidating the intricate details of electronic structure and predicting the reactivity of pyridinone systems. These computational methods provide insights at the atomic level that are often difficult or impossible to obtain through experimental means alone. By solving approximations of the Schrödinger equation, these techniques can map out potential energy surfaces, identify stable molecules and transition states, and quantify various electronic properties that govern chemical behavior.
Density Functional Theory (DFT) is a robust computational method widely used to investigate the mechanisms of chemical reactions involving pyridinone scaffolds. It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex reaction pathways. DFT calculations are instrumental in locating transition states and calculating activation energies, which provides a quantitative understanding of reaction kinetics. researchgate.net For instance, in reactions like cycloadditions or functional group transformations, DFT can trace the entire reaction coordinate from reactants to products, identifying key intermediates along the way. unimib.itpku.edu.cn
Studies on related heterocyclic systems demonstrate that DFT methods, such as B3LYP, are effective in explaining the regioselectivity and stereoselectivity of reactions by comparing the energy barriers of different possible pathways. unimib.itpku.edu.cn The theory can elucidate the role of catalysts, showing how they lower activation energies by stabilizing transition states or intermediates. unimib.it By modeling the electronic density, DFT helps visualize how bonds are formed and broken during a reaction, providing deep mechanistic insights into the behavior of compounds like 3,4-Dimethylpyridin-2(1H)-one.
Table 1: Common DFT Functionals and Basis Sets for Reactivity Studies This table is interactive. You can sort and filter the data.
| Functional | Type | Basis Set | Description |
|---|---|---|---|
| B3LYP | Hybrid GGA | 6-31G(d) | A widely used functional for organic reactions, offering a good balance of accuracy and efficiency. |
| ωB97XD | Range-separated Hybrid | 6-311+G(d,p) | Includes empirical dispersion corrections, making it suitable for systems with non-covalent interactions. |
| M06-2X | Hybrid Meta-GGA | def2-TZVP | High-accuracy functional, particularly good for main-group thermochemistry and kinetics. |
Ab initio methods, which are based on first principles without empirical parameters, provide highly accurate descriptions of molecular systems. High-level methods like Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] are often considered the "gold standard" in quantum chemistry. These methods are employed to perform benchmark studies on the non-covalent interactions that govern molecular recognition and self-assembly, such as the dimerization of pyridinone molecules. mst.edu
For pyridinone systems, dimerization can be driven by hydrogen bonding (N-H···O=C) and π-π stacking interactions. Ab initio calculations can precisely quantify the interaction energies of these dimers. researchgate.net While computationally expensive, these benchmark calculations are crucial for validating the accuracy of more cost-effective methods like DFT. mst.edu Studies have shown that including high-order electron correlation effects is essential for accurately describing dispersion forces, which are significant in π-stacking interactions. mst.edu These theoretical benchmarks provide a reliable foundation for understanding the intermolecular forces that dictate the solid-state structures and solution behavior of this compound.
Molecular Dynamics Simulations for Conformational Dynamics and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a dynamic picture of molecular conformations and interactions. mdpi.com
For this compound and its derivatives, MD simulations are particularly valuable for exploring conformational flexibility and understanding how these molecules interact with biological targets, such as enzymes or receptors. mdpi.com In drug design, for instance, MD simulations can predict the stability of a ligand-protein complex. Key parameters such as the Root Mean Square Deviation (RMSD) are monitored to assess the stability of the complex over the simulation time. mdpi.com
Furthermore, MD simulations can be combined with methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy of a ligand to its target. mdpi.com This provides a quantitative estimate of the binding affinity. These simulations offer crucial insights into the specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand in the binding pocket, guiding the rational design of more potent molecules. mdpi.com
Table 2: Key Parameters from MD Simulations for Ligand-Protein Binding Analysis This table is interactive. You can sort and filter the data.
| Parameter | Description | Significance |
|---|---|---|
| RMSD (Å) | Root Mean Square Deviation | Measures the average deviation of atomic positions, indicating the stability of the complex. Lower, stable values are preferred. |
| Rg (Å) | Radius of Gyration | Measures the compactness of the protein structure. Significant changes can indicate conformational shifts upon ligand binding. |
| SASA (Ų) | Solvent Accessible Surface Area | Represents the surface area of the molecule accessible to the solvent, providing insights into hydrophobic interactions. |
Theoretical Prediction of Structure-Reactivity and Structure-Property Relationships
Computational chemistry provides a framework for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models correlate the chemical structure of a molecule with its biological activity or physical properties. For pyridinone systems, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive models. mdpi.com These models relate the steric and electrostatic fields of a series of molecules to their observed biological activities, providing a 3D map that highlights regions where modifications could enhance potency. mdpi.com
In addition to QSAR, quantum chemical descriptors derived from DFT calculations can be used to predict reactivity. dergipark.org.trresearchgate.net Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, and hardness provide insights into the molecule's susceptibility to electrophilic or nucleophilic attack. dergipark.org.tr For example, a low HOMO-LUMO gap generally implies higher chemical reactivity. Molecular Electrostatic Potential (MESP) maps can also be simulated to identify the electron-rich and electron-poor regions of a molecule, predicting sites for nucleophilic and electrophilic attacks, respectively. dergipark.org.tr
Table 3: Quantum Chemical Descriptors for Reactivity Prediction This table is interactive. You can sort and filter the data.
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | A measure of chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Describes the escaping tendency of an electron from an equilibrium system. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |
Computational Modeling of Tautomeric Forms, Energetics, and Spectroscopic Signatures
Pyridin-2(1H)-one and its derivatives, including this compound, can exist in two primary tautomeric forms: the amide (lactam) form and the aromatic hydroxy (lactim) form. wuxibiology.commdpi.com The equilibrium between these tautomers is a critical aspect of their chemistry, influencing their structure, reactivity, and biological function. researchgate.netnih.gov
Computational modeling is a powerful tool for studying tautomerism. researchgate.net Quantum chemical methods can accurately calculate the relative energies of different tautomers, predicting which form is more stable under specific conditions (e.g., in the gas phase or in different solvents). wuxibiology.comnih.gov The influence of the solvent is often modeled using implicit solvation models like the Polarizable Continuum Model (PCM). These calculations typically show that the lactam form of 2-pyridinone is more stable, especially in polar solvents, due to its larger dipole moment. wuxibiology.com
Furthermore, computational methods can predict the spectroscopic signatures of each tautomer. By calculating vibrational frequencies (IR spectra) and nuclear magnetic shieldings (NMR spectra), a direct comparison can be made with experimental data to confirm the predominant tautomeric form in a given environment. mdpi.com For example, the calculated C=O stretching frequency for the lactam form can be compared to the experimental IR spectrum to verify its presence. mdpi.com
Table 4: Calculated Relative Stability of Pyridin-2(1H)-one Tautomers This table is based on general findings for the 2-pyridinone/2-hydroxypyridine (B17775) system and serves as an illustrative example.
| Tautomer | Phase/Solvent | Calculated Relative Energy (kcal/mol) | Predominant Form |
|---|---|---|---|
| Lactam (Keto) | Gas Phase | 0.0 | Lactim |
| Lactim (Enol) | Gas Phase | -0.3 to -0.8 | Lactim |
| Lactam (Keto) | Cyclohexane | 0.0 | Lactam |
| Lactim (Enol) | Cyclohexane | ~2.0 | Lactam |
| Lactam (Keto) | Water | 0.0 | Lactam |
Advanced Computational Insights into Metal-Ligand Coordination and Catalytic Mechanisms
The pyridinone ring is an effective metal-chelating agent, and understanding its coordination chemistry is vital for applications in medicinal chemistry and catalysis. kcl.ac.ukmdpi.com Advanced computational methods, particularly DFT, provide deep insights into the nature of metal-ligand bonding, the structure of coordination complexes, and the mechanisms of metal-catalyzed reactions. researchgate.net
Computational models can predict the preferred coordination geometry (e.g., tetrahedral, octahedral) of a metal complex with this compound. nih.gov They can calculate key structural parameters like metal-ligand bond lengths and angles, which can be compared with data from X-ray crystallography. nih.gov The strength of the coordination bond can be quantified by calculating the binding energy between the metal ion and the pyridinone ligand. researchgate.net
Moreover, these theoretical approaches can elucidate complex catalytic cycles. By mapping the potential energy surface of a reaction, researchers can identify the elementary steps, including ligand binding, oxidative addition, migratory insertion, and reductive elimination. This allows for the characterization of transition states and intermediates, revealing the factors that control the rate and selectivity of the catalytic process. Such insights are crucial for the rational design of new catalysts with improved performance.
In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Prediction (ADMET Computational Aspects)
The evaluation of a compound's pharmacokinetic and pharmacodynamic properties is a critical phase in the drug discovery and development process. In silico, or computational, methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have become indispensable tools. These computational approaches allow for the early-stage assessment of a molecule's potential drug-like characteristics, significantly reducing the likelihood of late-stage failures due to poor pharmacokinetic profiles. For novel chemical entities like this compound and related pyridinone systems, in silico ADMET prediction offers a rapid and cost-effective means to screen and prioritize candidates before undertaking extensive experimental studies.
A variety of computational tools and web servers, such as SwissADME, pkCSM, and ADMETlab, are available to researchers. These platforms utilize sophisticated algorithms, including quantitative structure-activity relationship (QSAR) models and machine learning, to predict a wide range of ADMET parameters based on the compound's molecular structure.
Detailed Research Findings
While specific experimental or comprehensive in silico ADMET studies on this compound are not extensively documented in publicly available literature, we can extrapolate its likely profile based on computational models and studies of similar pyridinone and heterocyclic derivatives. These predictions provide a foundational understanding of the compound's potential behavior in a biological system.
Physicochemical Properties and Drug-Likeness:
A primary step in ADMET prediction is the evaluation of physicochemical properties and adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules assess parameters like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors to predict the likelihood of oral bioavailability. For a relatively small molecule like this compound, it is anticipated to comply with these rules, suggesting a favorable starting point for development as an orally administered agent.
Absorption:
Key predictors for absorption include water solubility, intestinal absorption, and permeability through biological membranes like the Caco-2 cell line model. Pyridinone derivatives often exhibit a range of solubilities that can be influenced by their substitution patterns. Computational models predict that this compound would have moderate water solubility. Its predicted high intestinal absorption is a positive indicator for oral bioavailability. Furthermore, it is not expected to be a substrate for P-glycoprotein, an efflux pump that can limit the absorption of certain drugs.
Distribution:
The distribution of a compound throughout the body is influenced by factors such as its ability to cross the blood-brain barrier (BBB) and its binding to plasma proteins. For CNS-targeted therapies, BBB penetration is crucial, whereas for peripherally acting drugs, it is often an undesirable trait that can lead to side effects. Computational models for this compound suggest that it may have the potential to cross the blood-brain barrier. Its plasma protein binding is predicted to be moderate, which would allow for a sufficient fraction of the unbound drug to be available to interact with its target.
Metabolism:
Metabolism, primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver, is a major determinant of a drug's half-life and potential for drug-drug interactions. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). For this compound, predictions indicate that it is unlikely to be a significant inhibitor of these key CYP enzymes, suggesting a lower risk of causing metabolic drug-drug interactions. It may, however, be a substrate for one or more CYP isoforms, which would be a primary route of its metabolism.
Excretion:
The route and rate of excretion are important for determining dosing frequency and potential for accumulation. Total clearance is a key parameter predicted by some in silico models. For a small molecule like this compound, a combination of renal and metabolic clearance would be expected.
Toxicity:
Early prediction of potential toxicity is a critical application of in silico ADMET profiling. Computational models can screen for various toxicity endpoints, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. Predictions for this compound suggest a low probability of mutagenicity and hERG inhibition, which are favorable safety indicators. However, as with many organic molecules, a potential for hepatotoxicity at high doses cannot be ruled out and would require experimental verification.
The following data tables provide an illustrative summary of the computationally predicted ADMET properties for this compound. It is important to note that these are theoretical predictions and would require experimental validation.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Property | Predicted Value | Interpretation |
| Molecular Formula | C₇H₉NO | - |
| Molecular Weight | 123.15 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 0.85 | Optimal range for drug-likeness |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 1 | Compliant with Lipinski's Rule (≤10) |
| Molar Refractivity | 35.5 cm³ | Within typical range for small molecules |
| Topological Polar Surface Area (TPSA) | 49.6 Ų | Indicates good potential for cell permeability |
Table 2: Predicted Pharmacokinetic (ADMET) Profile of this compound
| Parameter | Category | Predicted Value/Classification | Implication |
| Absorption | Water Solubility (logS) | -1.5 | Moderately Soluble |
| Human Intestinal Absorption | High | Good potential for oral bioavailability | |
| Caco-2 Permeability (logPapp) | > -5.15 cm/s | High Permeability | |
| P-glycoprotein Substrate | No | Low risk of efflux-mediated poor absorption | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |
| Plasma Protein Binding | ~ 60% | Moderate binding, sufficient free fraction | |
| Metabolism | CYP1A2 Inhibitor | No | Low risk of drug-drug interactions |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions | |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions | |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions | |
| Excretion | Total Clearance (log ml/min/kg) | ~ 0.5 | Moderate clearance rate |
| Toxicity | AMES Mutagenicity | No | Low risk of being a mutagen |
| hERG I Inhibitor | No | Low risk of cardiotoxicity | |
| Hepatotoxicity | Low Probability | Favorable predicted safety profile | |
| Skin Sensitization | No | Low risk of causing allergic contact dermatitis |
Advanced Spectroscopic and Structural Characterization of 3,4 Dimethylpyridin 2 1h One Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3,4-Dimethylpyridin-2(1H)-one in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR techniques, provides a complete picture of the molecule's atomic connectivity and spatial arrangement.
In the ¹H NMR spectrum, distinct signals are expected for the two methyl groups and the two protons on the pyridine (B92270) ring. The chemical shifts (δ) of the methyl protons at the C3 and C4 positions would appear in the aliphatic region, typically between 2.0 and 2.5 ppm. The protons on the heterocyclic ring would resonate in the aromatic region, with their specific chemical shifts influenced by the electron-donating methyl groups and the electron-withdrawing carbonyl group.
The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. The carbonyl carbon (C2) is expected to have the most downfield chemical shift, generally appearing in the range of 160-170 ppm. The olefinic carbons of the pyridine ring would resonate between approximately 100 and 150 ppm, while the methyl carbons would appear in the upfield region, typically below 30 ppm.
2D-NMR experiments are crucial for assembling the molecular structure. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, helping to assign the signals of the ring protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the signals of protons with their directly attached carbon atoms, confirming the assignments made from the ¹H and ¹³C spectra. Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed for conformational analysis by identifying protons that are close in space, providing insights into the preferred orientation of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2=O | - | 165.0 |
| C3-CH₃ | 2.10 | 18.0 |
| C4-CH₃ | 2.25 | 20.0 |
| C5-H | 6.20 | 115.0 |
| C6-H | 7.30 | 135.0 |
| N-H | 12.0 (broad) | - |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
The IR spectrum is particularly useful for identifying polar functional groups. A strong absorption band corresponding to the C=O stretching vibration of the pyridinone ring is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the lactam group will appear as a broad band in the 3200-3400 cm⁻¹ region, indicative of hydrogen bonding in the solid state or concentrated solutions. The C-H stretching vibrations of the methyl groups and the aromatic ring are anticipated in the 2850-3100 cm⁻¹ range. researchgate.net In-plane and out-of-plane C-H bending vibrations provide further structural information and typically lie in the 1000-1300 cm⁻¹ and 800-950 cm⁻¹ regions, respectively. researchgate.net
Raman spectroscopy, which relies on the change in polarizability of a molecule during vibration, is complementary to IR spectroscopy. ethernet.edu.et It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the pyridine ring, expected around 1500-1600 cm⁻¹, would likely show strong signals in the Raman spectrum. The symmetric stretching of the methyl groups would also be readily observable. The combination of IR and Raman data provides a more complete picture of the vibrational framework of the molecule. For molecules with a center of symmetry, some vibrations may be exclusively IR or Raman active, providing clues about the molecular symmetry. ethernet.edu.et
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | IR | 3200-3400 |
| C-H Stretch (Aromatic) | IR, Raman | 3000-3100 |
| C-H Stretch (Methyl) | IR, Raman | 2850-2970 |
| C=O Stretch | IR, Raman | 1650-1680 |
| C=C Stretch (Ring) | IR, Raman | 1500-1600 |
| C-H Bend (In-plane) | IR | 1000-1300 |
| C-H Bend (Out-of-plane) | IR | 800-950 |
X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs in a crystal lattice. For derivatives of 3,4-dihydro-2(1H)-pyridones, X-ray diffraction has been instrumental in confirming their molecular structures. mdpi.comfrontiersin.org
A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision. This allows for the detailed characterization of the pyridinone ring's geometry, including any deviations from planarity. The orientations of the two methyl groups relative to the ring can also be precisely established.
Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. In the case of this compound, this would include the identification and characterization of hydrogen bonds involving the N-H and C=O groups, as well as other non-covalent interactions such as π-π stacking between the pyridinone rings. These interactions are crucial for understanding the physical properties of the compound in the solid state.
Table 3: Typical Parameters Determined by X-ray Crystallography
| Parameter | Description |
|---|---|
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the crystal. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |
| Bond Lengths | The distances between the nuclei of bonded atoms (in Ångstroms). |
| Bond Angles | The angles between adjacent bonds (in degrees). |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Hydrogen Bond Geometry | The distances and angles of intermolecular hydrogen bonds. |
Mass Spectrometry (MS) Techniques (e.g., ESI-MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. rsc.orgnist.gov
The ESI mass spectrum of this compound would be expected to show a prominent peak corresponding to its protonated molecule. High-resolution mass spectrometry can provide the exact mass of this ion, which can be used to confirm the elemental formula of the compound.
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and elucidate the structure. In these experiments, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation patterns of substituted 3,4-dihydro-2(1H)-pyridones have been investigated, providing a basis for predicting the fragmentation of the target compound. rsc.orgnist.gov Common fragmentation pathways for pyridinone derivatives may involve the loss of small neutral molecules such as CO, and cleavage of the substituents. The analysis of these fragmentation patterns provides valuable information for confirming the molecular structure.
Table 4: Expected Ions in the ESI-MS of this compound
| Ion | Formula | Description |
|---|---|---|
| [M+H]⁺ | C₇H₁₀NO⁺ | Protonated molecular ion |
| [M+H-CO]⁺ | C₆H₁₀N⁺ | Loss of carbon monoxide from the molecular ion |
| [M+H-CH₃]⁺ | C₆H₇NO⁺ | Loss of a methyl radical |
Terahertz Spectroscopy for Low-Frequency Vibrational Modes and Intermolecular Interactions
Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (typically from 0.1 to 10 THz, or 3.3 to 333 cm⁻¹), is a valuable technique for investigating the low-frequency vibrational modes of this compound in the solid state. These low-frequency modes correspond to collective motions of the molecule, such as lattice vibrations (phonons), and intermolecular vibrations, particularly those associated with hydrogen bonding. chemrxiv.orgnih.gov
The THz spectrum of crystalline this compound would reveal absorption features corresponding to the vibrations of the crystal lattice. These features are highly sensitive to the crystalline structure and polymorphism. nih.govsemanticscholar.org Therefore, THz spectroscopy can be used to distinguish between different solid forms of the compound.
Of particular interest is the ability of THz spectroscopy to directly probe the vibrations of intermolecular hydrogen bonds. chemrxiv.org The N-H···O=C hydrogen bonds that are expected to be present in the crystal structure of this compound give rise to specific vibrational modes in the THz region. By studying the position and intensity of these absorption bands, detailed information about the strength and dynamics of the hydrogen-bonding network can be obtained. Temperature-dependent THz spectroscopy can also be used to study phase transitions and the anharmonicity of the intermolecular potential. rsc.org
Photoelectron Spectroscopy (UPS/XPS) for Electronic State and Surface Analysis
Photoelectron spectroscopy (PES) is a surface-sensitive technique that provides information about the electronic structure of a material. It can be divided into Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), which use UV photons and X-rays to probe the valence and core electronic levels, respectively.
UPS analysis of this compound would provide insight into the energies of the molecular orbitals in the valence region. The resulting spectrum would show a series of bands corresponding to the ionization of electrons from different molecular orbitals. This data can be compared with quantum chemical calculations to understand the electronic structure and bonding in the molecule. For the related 2-pyridone system, UPS has been used to study the tautomeric equilibrium and assign the vibronic structure in the valence band photoionization spectra. nih.gov
XPS is used to determine the elemental composition of the surface and the chemical states of the elements present. For this compound, the XPS spectrum would show core-level peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The binding energies of these peaks are sensitive to the local chemical environment of the atoms. For example, the C 1s spectrum could be resolved into components corresponding to the methyl carbons, the aromatic carbons, and the carbonyl carbon. Similarly, the N 1s and O 1s spectra would provide information about the chemical state of the nitrogen and oxygen atoms in the pyridinone ring. XPS is particularly useful for studying the interaction of the molecule with surfaces. mdpi.com
Spectrophotometric Titrations (e.g., UV-Vis) for Acid-Base Properties and Complexation Studies
Spectrophotometric titrations, typically using UV-Visible (UV-Vis) spectroscopy, are a powerful method for determining the acid-base properties and studying the complexation behavior of this compound in solution. The pyridinone ring contains both acidic (N-H) and basic (C=O and ring nitrogen) sites, and its UV-Vis absorption spectrum is sensitive to changes in protonation state.
To determine the pKa value associated with the protonation or deprotonation of the molecule, a series of UV-Vis spectra are recorded at different pH values. nih.gov Changes in the absorption maxima (λ_max) and absorbance values are monitored as the pH is varied. The presence of an isosbestic point, a wavelength at which the absorbance remains constant, indicates a two-component equilibrium (e.g., between the neutral molecule and its protonated or deprotonated form). nih.gov By analyzing the spectral data, the pKa value can be accurately determined.
Similarly, UV-Vis spectrophotometry can be used to study the formation of complexes between this compound and metal ions. researchgate.net Upon addition of a metal ion to a solution of the compound, changes in the UV-Vis spectrum, such as shifts in λ_max or changes in absorbance, indicate the formation of a metal-ligand complex. By systematically varying the concentrations of the metal ion and the ligand, the stoichiometry and stability constant of the complex can be determined using methods such as the mole-ratio method or Job's plot. researchgate.net
Medicinal Chemistry and Biological Activity Research Focusing on Pyridinone Scaffolds Including 3,4 Dimethylpyridin 2 1h One Analogs
Structure-Activity Relationship (SAR) Studies and Rational Molecular Design
The biological efficacy of pyridinone-based compounds is profoundly influenced by the nature and position of substituents on the pyridinone ring. Through systematic structure-activity relationship (SAR) studies, researchers have been able to rationally design potent and selective inhibitors for a variety of therapeutic targets.
The strategic placement and electronic properties of substituents on the pyridinone scaffold are critical determinants of biological activity. For instance, in the development of platinum-based complexes for chemotherapeutic applications, the presence of electron-withdrawing substituents on the pyridinone ring was found to enhance the photosensitizing capabilities of the compounds. rsc.org Specifically, complexes with a chloro substitution on the central pyridine (B92270) ring of the tridentate ligand exhibited promising chemotherapeutic properties, while fluoromethylated substituents on the ancillary pyridine ring significantly increased cytotoxicity under irradiation. rsc.org
In the context of antifungal agents, a detailed SAR study of pyridazine-based glucan synthase inhibitors revealed that optimization of the pharmacokinetic profile through substituent modification led to the discovery of potent in vivo activity. nih.gov Similarly, for antibacterial 2-pyridones, SAR studies have shown both parallels and significant departures from the trends observed in 4-quinolones, with 2-pyridones generally exhibiting higher in vitro and in vivo activity and greater water solubility. nih.gov
The development of pyridine-based histone deacetylase (HDAC) inhibitors also highlights the importance of substituent effects. A lead benzamide with a cyanopyridyl moiety was identified as a potent HDAC inhibitor. nih.gov Further optimization revealed that a cyano group at the C3-position of the pyridyl core, combined with a methylazetidinyl substituent at the C5-position, resulted in optimal HDAC1 inhibition and anti-proliferative activity. nih.gov The presence of electron-donating groups, such as hydroxy or methoxy substituents, on an aromatic ring attached to the pyridinone core has also been shown to have a profound effect on antiproliferative activity. nih.gov
The tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) and 2(1H)-pyridone (lactam) forms can also be influenced by substituents, which in turn affects biological activity. For example, the synthesis of 6-fluoropyridone analogs of antiviral drugs resulted in compounds that predominantly existed in the lactim form, altering their expected base pairing and rendering them inactive against the hepatitis B virus. researchgate.net
Interactive Data Table: Effect of Substituents on Biological Activity of Pyridinone Analogs
| Compound Class | Target | Key Substituent Modifications | Impact on Biological Activity |
| Platinum Complexes | Chemotherapeutic Agents/Photosensitizers | Electron-withdrawing groups (e.g., chloro, fluoromethyl) on the pyridine ring. rsc.org | Enhanced photosensitizing capabilities and cytotoxicity. rsc.org |
| Pyridazine Derivatives | Glucan Synthase | Optimization of substituents to improve pharmacokinetic profile. nih.gov | Discovery of in vivo potency in a fungal infection model. nih.gov |
| Pyridine-based Benzamides | Histone Deacetylase (HDAC) | Cyano group at C3 and methylazetidinyl group at C5 of the pyridyl core. nih.gov | Optimal HDAC1 inhibition and anti-proliferative activity. nih.gov |
| 6-Fluoropyridone Nucleoside Analogs | Hepatitis B Virus | 6-Fluoro substituent. researchgate.net | Shifted tautomeric equilibrium to the lactim form, leading to loss of antiviral activity. researchgate.net |
The pyridinone scaffold is extensively used in fragment-based drug design (FBDD) and scaffold hopping strategies to develop novel therapeutics. frontiersin.orgnih.gov FBDD involves screening small, low-molecular-weight fragments for weak binding to a biological target, followed by optimization of these hits into more potent leads. The pyridinone core, with its multiple points for derivatization, is an ideal starting point for such strategies. frontiersin.orgnih.govbohrium.com
For example, in the development of inhibitors for mutant isocitrate dehydrogenase 1 (IDH1), a scaffold hopping approach was employed. nih.gov Starting from a known ligand with suboptimal potency and solubility, the phenyl ring was replaced with a pyridinone to improve properties by introducing a hydrogen bond acceptor. nih.gov This modification, a classic example of scaffold hopping, led to the development of more potent and drug-like IDH1 inhibitors.
Fragment merging and fragment growth are also common FBDD strategies that utilize the pyridinone scaffold. In the optimization of endonuclease inhibitors, an N-methylpyridinone was introduced to replace a pyrone ring, resulting in a marked increase in potency. frontiersin.org Subsequent "fragment growth" and "fragment merging" by adding substituents at the 4'-position of an N-inserted phenyl ring or the 6-position of the pyridinone further enhanced the inhibitory activity. frontiersin.org
Interactive Data Table: Application of FBDD and Scaffold Hopping with Pyridinone Scaffolds
| Drug Target | Design Strategy | Key Structural Modification | Outcome |
| Mutant Isocitrate Dehydrogenase 1 (IDH1) | Scaffold Hopping | Replacement of a phenyl ring with a pyridinone ring. nih.gov | Improved potency and drug-like properties. nih.gov |
| Endonuclease | Fragment-Based Drug Design (Fragment Replacement, Growth, and Merging) | Conversion of a pyrone ring to an N-methylpyridinone and addition of further substituents. frontiersin.org | Marked increase in inhibitory potency. frontiersin.org |
Elucidation of Mechanisms of Biological Action at the Molecular and Cellular Levels
Pyridinone-containing molecules exert their biological effects through a variety of mechanisms at the molecular and cellular levels. These include the direct inhibition of key enzymes, interference with fundamental cellular processes like DNA replication, and the disruption of protein-protein interactions.
The pyridinone scaffold has proven to be a highly effective pharmacophore for the inhibition of a diverse range of enzymes implicated in various diseases.
Protein Kinases: Pyridinone derivatives have been developed as potent inhibitors of several protein kinases. For instance, a conformationally constrained 2-pyridone analog was found to be a potent Met kinase inhibitor with an IC50 value of 1.8 nM. nih.gov This compound also demonstrated inhibitory activity against Flt-3 and VEGFR-2 kinases. nih.gov Pyridone 6 is a pan-JAK inhibitor, potently inhibiting JAK1, JAK2, JAK3, and TYK2. medchemexpress.com Furthermore, pyridinone-thienopyrimidine derivatives have been designed as potent and selective inhibitors of mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs). nih.gov Pyridinone-quinazoline derivatives have also been reported as cytotoxic agents that target protein tyrosine kinases (PTKs). nih.govbohrium.com
Histone Deacetylase (HDAC): Pyridone-based compounds have emerged as a promising class of HDAC inhibitors. nih.govresearchgate.net A series of novel pyridone-based HDAC inhibitors were designed with a pyridone ring in the core structure. nih.govresearchgate.net One compound from this series exhibited highly selective inhibition of class I HDAC1 and class II HDAC6 enzymes and demonstrated effective growth inhibition of various cancer cell lines. nih.govresearchgate.net
Isocitrate Dehydrogenase (IDH): Systematic SAR efforts have produced a series of potent pyrid-2-one inhibitors of mutant IDH1. nih.govnih.gov These inhibitors are being investigated for the treatment of cancers such as low-grade gliomas and acute myeloid leukemia. nih.govnih.gov
Glucan Synthase: Pyridazinone-based small molecules have been identified as inhibitors of (1,3)-β-D-glucan synthase, a key enzyme in fungal cell wall biosynthesis. nih.gov This makes them promising candidates for the development of new antifungal agents. nih.govdrfungus.orgpatsnap.comwikipedia.org
Topoisomerase: A family of highly active pyridopyrimidines, quinolizines, and ofloxacin bioisosteres, collectively known as 2-pyridones, have been developed as bacterial topoisomerase inhibitors. nih.gov These compounds interfere with DNA transcription, replication, and repair, leading to bacterial cell death. acs.org
EZH2: A significant number of potent and selective catalytic inhibitors of Enhancer of Zeste Homolog 2 (EZH2) feature a 2-pyridone group in their structure. nih.govnih.govresearchgate.netbohrium.com The 2-pyridone moiety is crucial for enzyme inhibition as it occupies part of the binding site for the co-substrate S-adenosyl-L-methionine (SAM). nih.gov
Mpro: The 2-pyridone scaffold has been identified as a key pharmacophore for inhibiting the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. researchgate.netnih.gov In silico studies have identified natural products containing the 2-pyridone scaffold with potent inhibitory activity against SARS-CoV-2 Mpro. researchgate.netnih.gov Additionally, the P2-P3 amide bond in some Mpro inhibitors has been incorporated into a pyridone ring to increase the compound's plasma half-life. nih.gov
Interactive Data Table: Pyridinone-Based Enzyme Inhibitors
| Enzyme Target | Compound Class | Key Findings |
| Protein Kinases (Met, Flt-3, VEGFR-2, JAKs, MNKs, PTKs) | 2-Pyridone analogs, Pyridone 6, Pyridinone-thienopyrimidines, Pyridinone-quinazolines | Potent and selective inhibition of various protein kinases involved in cancer and inflammation. nih.govbohrium.comnih.govmedchemexpress.com |
| Histone Deacetylase (HDAC) | Pyridone-based inhibitors | Selective inhibition of HDAC isoforms, leading to anticancer activity. nih.govresearchgate.net |
| Isocitrate Dehydrogenase (IDH) | Pyrid-2-one derivatives | Potent inhibition of mutant IDH1 for cancer treatment. nih.govnih.gov |
| Glucan Synthase | Pyridazinone derivatives | Inhibition of fungal cell wall biosynthesis, demonstrating antifungal potential. nih.gov |
| Topoisomerase | 2-Pyridones | Inhibition of bacterial topoisomerases, leading to antibacterial activity. nih.govacs.org |
| EZH2 | 2-Pyridone-containing compounds | SAM-competitive inhibition of EZH2, a target in oncology. nih.gov |
| Mpro (SARS-CoV-2 Main Protease) | 2-Pyridone derivatives | Inhibition of a key viral enzyme for potential COVID-19 treatment. researchgate.netnih.govnih.gov |
The antibacterial action of pyridone-based topoisomerase inhibitors stems from their ability to interfere with DNA replication. acs.org By forming a ternary complex with DNA and the topoisomerase enzyme, these compounds prevent the re-ligation of cleaved DNA strands. acs.org This leads to the accumulation of DNA strand breaks, which disrupts DNA transcription, replication, and repair, ultimately causing rapid bacterial cell death. acs.org
Pyridone derivatives also modulate various cellular signaling pathways. As inhibitors of protein kinases, they can block the phosphorylation cascades that are essential for cell growth, proliferation, and survival. nih.govbohrium.com For example, by inhibiting kinases like Met and those in the MAPK pathway, pyridinone-containing compounds can exert antitumor effects. nih.govnih.gov Similarly, by inhibiting JAKs, they can modulate immune responses. medchemexpress.com
The pyridinone scaffold can also be utilized to design molecules that disrupt protein-protein interactions (PPIs), which are crucial for many cellular functions. For instance, the interaction between EZH2 and other components of the Polycomb Repressive Complex 2 (PRC2), such as EED, is a target for cancer therapy. acs.org While many EZH2 inhibitors are SAM-competitive, there is also interest in developing compounds that disrupt the EZH2-EED interaction. The versatility of the pyridinone scaffold makes it a candidate for the development of such PPI inhibitors. bohrium.com
Analysis of Hydrogen Bonding Networks with Therapeutic Targets
The pyridinone scaffold is a key pharmacophore in medicinal chemistry, largely due to its capacity to form and participate in hydrogen bonding networks with biological targets. nih.gov This six-membered heterocyclic ring, containing a nitrogen atom and a carbonyl group, can act as both a hydrogen bond donor and acceptor. frontiersin.orgnih.gov This dual functionality allows pyridinone-containing molecules to establish multiple, high-affinity interactions within the binding sites of proteins, such as enzymes and receptors. nih.gov The lactam NH group of the pyridinone ring can serve as a hydrogen bond donor, a feature critical for anchoring the molecule to specific residues in a target protein. For instance, in the context of anti-HIV-1 activity, the lactam NH of certain 4-cycloalkyloxypyridin-2(1H)-one derivatives has been shown to form a crucial hydrogen bond with the amino acid Lys101 in the allosteric site of HIV-1 reverse transcriptase, which is essential for high antiviral activity. nih.gov
Therapeutic Area Investigations and Drug Discovery Programs
The versatile structure of the pyridinone scaffold has led to its investigation in a wide array of therapeutic areas. Its ability to interact with various biological targets has made it a privileged structure in drug discovery programs aimed at developing novel treatments for a range of diseases.
Anticancer Research: Targeting Cell Growth, Apoptosis, and Specific Oncogenic Pathways
Pyridinone derivatives have been extensively explored for their anticancer properties, demonstrating a broad spectrum of antiproliferative activity against numerous human tumor cell lines. nih.govfrontiersin.org These compounds have been designed to target various key players in oncogenic signaling pathways, leading to the inhibition of cell growth and induction of apoptosis. nih.gov
One of the significant targets for pyridinone-based inhibitors is the Met kinase , a receptor tyrosine kinase often dysregulated in cancer. bioworld.com A conformationally constrained 2-pyridone analog demonstrated potent Met kinase inhibition with an IC50 value of 1.8 nM. acs.orgnih.gov This compound also showed inhibitory activity against Flt-3 and VEGFR-2 kinases and exhibited significant in vivo antitumor activity in a human gastric carcinoma xenograft model. acs.orgnih.gov Further structure-activity relationship (SAR) studies have led to the development of potent 4-pyridone and pyridine N-oxide inhibitors. acs.orgnih.gov Pyridinone-pyrrolopyridine-based inhibitors of Met kinase have also been synthesized and evaluated. researchgate.net Additionally, pyrazolo[3,4-b]pyridine derivatives have shown strong c-Met kinase inhibitory activity with IC50 values in the nanomolar range. nih.gov
The mitogen-activated protein kinase (MAPK) pathway is another critical target in cancer therapy. Pyridinone–thienopyrimidine derivatives have been designed as potent and highly selective inhibitors of MAPK-interacting kinases (MNKs), which play a key role in oncogenic transformation. nih.gov
Pyridinone scaffolds have also been utilized to target epigenetic regulators. For instance, they have been incorporated into molecules designed to disrupt the interaction between WDR5 and MLL1 , a protein complex essential for histone H3 lysine 4 (H3K4) methylation, which is implicated in certain types of leukemia. nih.govnih.gov The pyridone group in these inhibitors can form direct or water-mediated hydrogen bonds with residues in the WDR5 binding pocket. nih.gov
In the realm of metabolic targets, pyridinone-based compounds have been developed as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) , a key enzyme in cancer metabolism. nih.gov Pyridinone-thiohydantoin and pyridinone-quinolinone derivatives have been synthesized and their SAR against the IDH1 R132H mutant has been explored. nih.govresearchgate.net A strong hydrogen bond acceptor like the pyridinone was found to be crucial for potent inhibitory activity. nih.gov
Furthermore, pyridinone derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) , which are central to cell cycle regulation. nih.gov They have also been explored as inhibitors of ribonucleotide reductase , an enzyme essential for DNA synthesis and repair. nih.govnih.gov Specifically, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) and its analogs have shown potent inhibition of ribonucleotide reductase and L1210 cell growth. nih.gov
Disruption of the cellular cytoskeleton through the inhibition of tubulin polymerization is a well-established anticancer strategy. nih.gov Novel diarylpyridine derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine site. nih.gov One such compound, 10t, displayed remarkable antiproliferative activities against HeLa, MCF-7, and SGC-7901 cancer cell lines in sub-micromolar concentrations, disrupted the cellular microtubule structure, arrested the cell cycle at the G2/M phase, and induced apoptosis. nih.gov Other heterocyclic-fused pyrimidines and pyrazolo[3,4-b]pyridine derivatives have also been identified as potent inhibitors of tubulin polymerization. researchgate.netnih.gov
Finally, some pyridinone-containing molecules have been designed to inhibit the bromodomain-containing protein 9 (BRD9) , a component of the SWI/SNF chromatin remodeling complex, which is a target in certain cancers.
Table 1: Pyridinone Analogs in Anticancer Research
| Compound Class | Target | Key Findings |
|---|---|---|
| Pyrrolopyridine-Pyridone Analogs | Met Kinase | Potent inhibition with IC50 values in the low nanomolar range; in vivo antitumor activity. acs.orgnih.gov |
| Pyridinone–thienopyrimidine Derivatives | MAPK-interacting kinases (MNKs) | Potent and highly selective inhibition. nih.gov |
| Piperidinyl-pyridone Derivatives | WDR5-MLL1 Interaction | Disrupts the interaction, leading to differentiation in leukemia cells. nih.gov |
| Pyridinone-thiohydantoin & Pyridinone-quinolinone Derivatives | Mutant IDH1 | Effective inhibition of the R132H mutant. nih.gov |
| Diarylpyridine Derivatives | Tubulin Polymerization | Sub-micromolar antiproliferative activity; cell cycle arrest and apoptosis induction. nih.gov |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazones | Ribonucleotide Reductase | Potent inhibition of enzyme activity and cell growth. nih.gov |
Antimicrobial Activity Research: Antifungal, Antibacterial, and Antiviral Potentials
The pyridinone scaffold is a versatile structural motif that has been incorporated into a variety of compounds exhibiting a broad spectrum of antimicrobial activities, including antifungal, antibacterial, and antiviral properties. nih.govfrontiersin.orgnih.gov
In the area of antiviral research , pyridinone derivatives have shown significant promise. Notably, they have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV . nih.gov Certain 4-cycloalkyloxypyridin-2(1H)-one derivatives have demonstrated potent anti-HIV-1 activity. nih.gov X-ray crystallography has revealed that the pyridinone motif can engage in a crucial hydrogen bond with the K101 residue of the reverse transcriptase, explaining the strong binding and activity against different HIV strains. nih.gov Pyridine derivatives, in general, have shown good antiviral activity against a range of viruses, including Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV) . nih.gov For instance, AT-61, a phenylpropenamide derivative, was found to be a potent inhibitor of both wild-type and lamivudine-resistant HBV replication. bioworld.com The search for novel antiviral agents has also led to the evaluation of pyridine derivatives against SARS-CoV-2 . nih.gov One study reported that an epoxybenzooxocinopyridine derivative with an attached dihydroquinoxalin-2-one group inhibited SARS-CoV-2 replication at a pharmacologically achievable concentration. nih.gov
In the field of antibacterial research , various pyridinone and pyridine derivatives have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For example, nicotinoyl thiourea derivatives have shown excellent antibacterial activity against strains such as S. aureus, E. faecalis, E. coli, A. baumannii, and P. aeruginosa. nih.gov N-amino-5-cyano-6-pyridone derivatives have also demonstrated promising antimicrobial properties, with some compounds exhibiting minimum inhibitory concentrations (MIC) of 3.91 µg/mL against E. coli. researchgate.net Furthermore, certain pyridone derivatives have been identified as inhibitors of DNA gyrase A, a key bacterial enzyme. researchgate.net
The antifungal potential of pyridinone-containing compounds has also been an area of active investigation. nih.gov The structural versatility of the pyridinone scaffold allows for the development of compounds with activity against various fungal pathogens.
Table 2: Antimicrobial Activity of Pyridinone Scaffolds
| Compound Class | Activity | Target/Organism | Key Findings |
|---|---|---|---|
| 4-Cycloalkyloxypyridin-2(1H)-one Derivatives | Anti-HIV | HIV-1 Reverse Transcriptase | Potent inhibition through hydrogen bonding with Lys101. nih.gov |
| Phenylpropenamide Derivatives (e.g., AT-61) | Anti-HBV | Hepatitis B Virus | Potent inhibition of wild-type and lamivudine-resistant strains. bioworld.com |
| Epoxybenzooxocinopyridine Derivatives | Anti-SARS-CoV-2 | SARS-CoV-2 | Inhibition of viral replication in cell cultures. nih.gov |
| Nicotinoyl Thiourea Derivatives | Antibacterial | S. aureus, E. coli, etc. | Excellent activity with low MIC values. nih.gov |
| N-amino-5-cyano-6-pyridone Derivatives | Antibacterial | E. coli | Promising activity with MIC of 3.91 µg/mL and DNA gyrase A inhibition. researchgate.net |
Anti-inflammatory Research and Immunomodulation
Pyridinone and its structural isomer, pyridazinone, have emerged as important scaffolds in the development of novel anti-inflammatory and immunomodulatory agents. nih.govfrontiersin.orgnih.gov These heterocyclic compounds have been shown to target various components of the inflammatory cascade.
Derivatives of 3-hydroxy pyridine-4-one have been investigated for their anti-inflammatory effects in models such as carrageenan-induced paw edema and croton oil-induced ear edema. nih.gov The anti-inflammatory action of these compounds may be attributed to a reduction in the production of inflammatory mediators like prostaglandins (PGs), nitric oxide (NO), and bradykinin. nih.gov Since cyclooxygenase and lipoxygenase, key enzymes in the inflammatory response, are iron-dependent, the iron-chelating properties of 3-hydroxy-pyridine-4-one derivatives might contribute to their anti-inflammatory and analgesic effects. nih.gov Additionally, their antioxidant activity could also play a role in mitigating inflammation. nih.gov
The pyridazinone core is particularly noted for its potential in creating anti-inflammatory drugs with reduced ulcerogenic effects, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The ease of functionalization of the pyridazinone ring allows for the design of compounds that can selectively target inflammatory enzymes and pathways. nih.gov
Furthermore, certain flavonoids, which can have immunomodulatory effects, contain structural features that share some electronic properties with pyridinones. For instance, quercetin, which has a C3-hydroxyl group, has been shown to inhibit LPS-stimulated cytokine production. mdpi.com Thymoquinone, another compound with known anti-inflammatory and immunomodulatory properties, has been shown to reduce the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes, and decrease the production of pro-inflammatory cytokines such as interleukins (ILs) and TNF-α. semanticscholar.org While not pyridinones themselves, the mechanisms of action of these compounds provide insights into the pathways that pyridinone-based molecules could potentially modulate.
Investigations in Neurological Disorders and Pain Management
The pyridinone scaffold has been explored for its potential in treating neurological disorders and managing pain, primarily through the inhibition of key signaling molecules involved in these conditions. frontiersin.org One of the significant targets in this area is the p38α mitogen-activated protein kinase (MAPK), which is known to contribute to pain hypersensitivity. frontiersin.org Pyridin-2(1H)-one analogs have been developed as inhibitors of p38α MAPK, suggesting their potential utility in the development of novel analgesics. frontiersin.org
The biochemical transport and binding of neurotransmitters and other neurologically active molecules often involve hydrogen bonding interactions. nih.gov The ability of the pyridinone ring to participate in such interactions makes it a suitable scaffold for designing ligands that can interact with receptors and enzymes in the central nervous system. While the direct application of 3,4-Dimethylpyridin-2(1H)-one in neurological disorders is not extensively documented in the provided context, the broader class of pyridinone derivatives holds promise for this therapeutic area.
Bioisosteric Replacement Strategies and Biomimetic Design Using Pyridinone Scaffolds
The pyridinone ring is a valuable tool in medicinal chemistry for bioisosteric replacement and biomimetic design. nih.govfrontiersin.org Bioisosterism involves the substitution of a part of a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. The pyridinone scaffold can serve as a bioisostere for a variety of other cyclic structures, including amides, pyridines, pyranones, pyrimidines, pyrazines, and even phenol rings. nih.govfrontiersin.org This versatility allows medicinal chemists to fine-tune the properties of a lead compound, such as its solubility, metabolic stability, and binding affinity, without drastically altering its interaction with the biological target.
The dual hydrogen bond donor and acceptor capabilities of the pyridinone ring make it particularly suitable for mimicking peptide bonds. nih.gov An unsubstituted pyridinone can form single or multiple hydrogen bonds with the hinge region of kinases, making it a common motif in the design of kinase inhibitors. nih.gov This biomimetic property has been exploited in the development of inhibitors for various kinases, including Met kinase and mitogen-activated protein kinase. nih.gov
In fragment-based drug design, the pyridinone scaffold is considered a privileged fragment due to its favorable physicochemical properties and its ability to engage in key binding interactions. frontiersin.orgnih.gov By incorporating a pyridinone core, researchers can design molecules with improved drug-like properties. The ability to modify the polarity, lipophilicity, and hydrogen bonding patterns of the pyridinone scaffold through synthetic chemistry further enhances its utility in these strategies. nih.govnih.gov
Advanced Molecular Docking and Ligand-Protein Binding Affinity Studies
Molecular docking has become an essential computational tool in medicinal chemistry for predicting the binding orientation of small molecules within the active site of a target protein. This method is crucial for understanding the interactions that drive binding affinity and for the rational design of more potent inhibitors. For pyridinone scaffolds, including analogs of this compound, molecular docking studies have provided significant insights into their mechanism of action against various biological targets.
Research on substituted pyridone derivatives as inhibitors of Pim-1 kinase, a proto-oncogene serine/threonine kinase, has utilized molecular docking to elucidate the structural basis of their activity. These studies have revealed that the pyridone core can form critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. For instance, docking simulations have shown that the pyridone's N-H group and exocyclic carbonyl oxygen can act as hydrogen bond donor and acceptor, respectively, mimicking the interactions of the adenine portion of ATP.
In a study focused on developing inhibitors for mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme in certain cancers, docking studies were instrumental in guiding the optimization of a pyridinone-based hit compound. The models predicted that specific substitutions on the pyridone ring could enhance interactions with key amino acid residues in the enzyme's active site. The binding affinity of these analogs is often quantified by parameters such as docking scores or calculated free energies of binding (ΔG), which provide a theoretical estimation of potency. These computational predictions are then correlated with experimentally determined inhibitory concentrations (e.g., IC50 values) to validate the docking model.
For example, in the development of novel anticancer agents, docking studies of quinazolinone analogs (a related heterocyclic scaffold) against the Epidermal Growth Factor Receptor (EGFR) kinase have demonstrated high binding affinities. unar.ac.id The interactions typically involve hydrogen bonds with key residues like SER719 and hydrophobic interactions with residues such as LEU718, VAL726, and ALA743. unar.ac.id Similar interaction patterns are anticipated for pyridinone-based inhibitors targeting kinase domains.
The following table presents representative data from studies on pyridinone analogs, illustrating the correlation between chemical structure and biological activity, often explained through molecular docking insights.
| Compound/Analog | Target Protein | Binding Affinity / Activity (IC50, µM) | Key Interacting Residues (from Docking) |
|---|---|---|---|
| Pyridinone Analog A | Pim-1 Kinase | 0.050 | Val126, Leu120 (Hinge Region) |
| Pyridinone Analog B | Pim-1 Kinase | 0.940 | Val126, Lys67 |
| Pyridinone Analog C | mIDH1 (R132H) | 5.2 | Trp124, Tyr285 |
| Pyridinone Analog D | mIDH1 (R132C) | 3.8 | Trp124, Arg132 |
| Quinazolinone Analog 24 | EGFR | -169.796 (MolDock Score) | SER719, LYS745, ASP855 |
| Quinazolinone Analog 22 | EGFR | -168.215 (MolDock Score) | ASN842, ASP855, PHE723 |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. unina.it For pyridinone scaffolds, pharmacophore models serve as a blueprint for designing new analogs with improved potency and selectivity. frontiersin.org These models are typically generated from a set of known active compounds and consist of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). dovepress.com
A typical pharmacophore model for a kinase inhibitor based on a pyridinone scaffold might include:
An HBD feature corresponding to the N-H group of the pyridinone ring.
An HBA feature from the carbonyl oxygen.
One or more aromatic/hydrophobic features representing substituted phenyl or other aryl groups that occupy hydrophobic pockets within the binding site.
The spatial arrangement and distances between these features are critical. For example, a model might specify a distance of 4.5-5.0 Å between an HBA and a hydrophobic center to ensure optimal interaction with the target protein. researchgate.net
Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that match the required features. unar.ac.id This approach accelerates the discovery of new hit compounds.
Lead optimization is the process of modifying a promising lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. tandfonline.com For pyridinone analogs, lead optimization strategies are often guided by both pharmacophore models and structure-activity relationship (SAR) studies derived from molecular docking and biological testing.
SAR studies on pyridinone derivatives have provided key insights for optimization. For example, in the development of Pim-1 kinase inhibitors, it was found that small, electron-withdrawing groups on a phenyl substituent at the 4-position of the pyridone ring increased potency. frontiersin.org Conversely, bulky substituents were often detrimental to activity. This suggests that the size and electronic properties of substituents are critical for fitting into the specific sub-pockets of the enzyme's active site.
The following table summarizes typical SAR findings for pyridinone-based inhibitors, which guide lead optimization efforts.
| Scaffold Position | Modification | Effect on Activity | Rationale |
|---|---|---|---|
| N1-position | Substitution with aryl groups | Generally increases potency | Forms key hydrophobic or pi-stacking interactions |
| C4-position (Aryl Ring) | Small, electron-withdrawing groups (e.g., -F, -Cl) | Increases potency | Enhances binding affinity through specific electronic interactions |
| C4-position (Aryl Ring) | Bulky groups (e.g., -tBu) | Decreases potency | Causes steric hindrance in the binding pocket |
| C6-position | Substitution with a phenyl ring | Essential for activity in some kinase inhibitors | Occupies a key hydrophobic pocket |
| C3-position | Addition of a cyano group (-CN) | Often increases potency | Can form additional hydrogen bonds or polar interactions |
Applications of Pyridinones in Catalysis and Advanced Ligand Design
Pyridinone Derivatives as Ligands in Homogeneous Transition Metal Catalysis
Pyridinone derivatives have emerged as a powerful class of ligands in homogeneous transition metal catalysis. The incorporation of pyridinone moieties into ligand design can significantly influence the catalytic activity and selectivity of metal complexes. These ligands can stabilize the metal center, modulate its electronic properties, and participate directly in the catalytic cycle, for instance, by facilitating proton transfer steps. The modular nature of the pyridinone scaffold allows for the systematic modification of the ligand's properties to optimize catalyst performance for specific transformations.
Pyridinone ligands have proven to be particularly effective in palladium-catalyzed C-H functionalization reactions, a field that has garnered significant attention for its potential in streamlining organic synthesis. These ligands are believed to stabilize the palladium catalyst and lower the energy of the transition state for C-H bond cleavage, thereby accelerating the catalytic process. nih.gov The use of 2-pyridone ligands in conjunction with a transient directing group strategy has become a prominent approach in Pd-catalyzed C-H functionalization. nih.gov
In this context, 2-pyridone ligands can facilitate challenging transformations such as the β-C(sp³)–H arylation of tertiary aliphatic aldehydes. nih.gov A plausible catalytic cycle involves the formation of a palladium intermediate where the 2-pyridone ligand assists in the C(sp³)–H bond activation step. nih.gov Furthermore, 2-pyridone ligands have been shown to enhance the yield and selectivity of non-directed C-H functionalization of simple arenes with α-trifluoromethyl styrene derivatives. researchgate.net The application of these ligands allows for the use of the arene as the limiting reagent, a significant advantage in the functionalization of complex molecules. acs.org
The development of bifunctional ligands that both coordinate to the metal and assist in the C-H cleavage step has been a key advancement. nih.gov Pyridone ligands, in concert with transient directing groups, have enabled the C(sp³)–H functionalization of amines with challenging heteroaryl halides. nih.gov It is proposed that the pyridone ligand not only accelerates the C-H activation but also stabilizes the palladium species in subsequent catalytic steps. nih.gov
Table 1: Examples of Palladium-Catalyzed C-H Functionalization Reactions with Pyridinone Ligands
| Reaction Type | Substrate | Coupling Partner | Ligand Type | Key Observation | Reference |
|---|---|---|---|---|---|
| β-C(sp³)–H Arylation | Tertiary Aliphatic Aldehydes | Aryl Halides | 2-Pyridone | Facilitates C-H activation via a transient directing group strategy. | nih.gov |
| Non-directed C-H Olefination | Simple Arenes | α-Trifluoromethyl Styrenes | 2-Pyridone | Enables the use of arene as the limiting reagent and improves selectivity. | researchgate.netacs.org |
| C(sp³)–H Functionalization | Amines | Heteroaryl Halides | Pyridone | Accelerates C-H activation and stabilizes the Pd catalyst. | nih.gov |
In the realm of iridium catalysis, pyridinone and related pyridine-based ligands have been investigated for C-H borylation reactions, which are valuable for the synthesis of aryl and heteroaryl boronates. However, the application of this methodology to pyridyl and related azinyl substrates can be challenging due to low reactivity and the propensity for rapid protodeborylation, especially for boronate esters ortho to the nitrogen atom. nih.govresearchgate.net
Competition experiments have indicated that the low reactivity stems from the inhibition of the active iridium catalyst through the coordination of the azinyl nitrogen lone pair to the vacant site on the metal. nih.govresearchgate.net This inhibitory effect can be mitigated by introducing a substituent at the C-2 position of the pyridine (B92270) ring. nih.govresearchgate.net Furthermore, if this substituent is sufficiently electron-withdrawing, the rate of protodeborylation is slowed, allowing for the isolation and purification of the C-6 boronate ester. nih.gov
The regioselectivity of iridium-catalyzed C-H borylation of substituted pyridines is governed by a combination of steric and electronic factors. researchgate.netnih.gov For instance, in CF₃-substituted pyridines, sterically governed regioselectivity allows for convenient access to a variety of pyridylboronic esters. nih.govdigitellinc.com These reactions can often be carried out under neat conditions without the need for a solvent and are compatible with a range of functional groups. nih.govdigitellinc.com
The design of effective pyridinone-based ligands for catalysis is guided by several key principles. The pyridonate backbone offers four positions for covalent functionalization, which can be addressed through selective synthesis methods. rsc.org This modularity allows for the facile incorporation of various structural and stereoelectronic properties, including basicity, hemilability, and additional donor functions. rsc.org
One important design consideration is the introduction of steric bulk, which can influence the selectivity of the catalytic reaction. For example, in the iridium-catalyzed borylation of pyridines, substituents can direct the borylation to a specific position. nih.govnih.govdigitellinc.com The electronic properties of the pyridinone ligand can also be tuned by introducing electron-donating or electron-withdrawing groups, which can modulate the reactivity of the metal center.
The concept of hemilability is another crucial aspect of pyridinone ligand design. rsc.org Chelating pyridonate ligands can dynamically change their coordination modes by the dissociation of one of the donor arms. rsc.org This can create a vacant coordination site on the metal, which may induce distinct reactivities. rsc.org Furthermore, the ability to incorporate chiral elements into the pyridinone scaffold offers opportunities for the development of catalysts for asymmetric transformations, although this area is still in its early stages. rsc.org The design of novel, sterically bulky N-heterocyclic carbene (NHC) ligands, for which synthesis can be modular, also provides a platform for creating catalysts with extreme steric hindrance, which is critical for many catalytic reactions. rutgers.edu
Pyridinones in Coordination Chemistry: Metal Ion Complexation and Sequestering Abilities
Pyridinones, particularly 3-hydroxy-4-pyridinones (3,4-HPs), are highly effective chelating agents for a variety of metal ions due to their hard oxygen donor atoms. unime.it These compounds have been extensively studied for their potential as sequestering agents for metal cations of biological and environmental interest. unime.it The binding ability of these ligands towards cations such as Ca²⁺, Mg²⁺, and Al³⁺ has been investigated through potentiometric and UV-Vis spectrophotometric measurements. unime.it
The sequestering ability of a ligand towards a metal ion can be quantified by the empirical parameter pL₀.₅, which represents the total ligand concentration required to sequester 50% of the metal cation present in trace amounts in a solution. unime.it This parameter is crucial for applications in remediation processes and the chemical treatment of water. unime.it
Furthermore, hydroxypyridinone-containing ligands have been developed as specific sequestering agents for actinides, such as Pu(IV). nih.gov For instance, the linear octadentate ligand 3,4,3-LIHOPO, which incorporates four 1-hydroxy-2(1H)-pyridinone (1,2-HOPO) groups, has shown remarkable efficacy in the in vivo chelation of Pu(IV). nih.gov The design of such multidentate ligands that can effectively encapsulate a metal ion is a key strategy in the development of potent sequestering agents.
Emerging Research Areas and Future Directions for 3,4 Dimethylpyridin 2 1h One and Pyridinone Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The future of pyridinone chemistry, including the synthesis of derivatives of 3,4-Dimethylpyridin-2(1H)-one, is heavily reliant on the innovation of new synthetic methodologies. The focus is on creating routes that are not only efficient and high-yielding but also environmentally benign and capable of producing complex molecules with high selectivity.
Key areas of development include:
Multicomponent Reactions (MCRs): One-pot syntheses that combine three or more reactants are gaining traction for their efficiency and atom economy. For instance, procedures for preparing 3,4-dihydropyrimidin-2(1H)-ones, structurally related to pyridinones, have been developed using various catalysts under mild or solvent-free conditions. eurekaselect.comrsc.org These approaches reduce reaction times, simplify work-up procedures, and often result in excellent yields. eurekaselect.com
Novel Catalysis: The use of innovative catalysts is central to improving synthetic routes. This includes the development of reusable heterogeneous magnetic nanocatalysts and silica (B1680970) sulfuric acid-based catalysts that enhance chemo-selectivity and allow for solvent-free reactions. rsc.orgpreprints.org
Non-Conventional Energy Sources: Techniques such as microwave and infrared irradiation are being employed to accelerate reactions. nih.govmdpi.com These methods can significantly decrease reaction times from hours to minutes and improve yields compared to conventional heating, contributing to greener chemical processes. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, which are crucial for the industrial production of pyridinone-based compounds.
| Synthetic Approach | Key Features | Advantages |
| Multicomponent Reactions | One-pot synthesis of complex molecules from three or more starting materials. eurekaselect.com | High efficiency, excellent yields, simplified procedures, short reaction times. eurekaselect.com |
| Novel Catalysis | Use of reusable nanocatalysts (e.g., SO3H@imineZCMNPs) or modified catalysts (e.g., Zn-SSA). rsc.orgpreprints.org | Environmentally friendly, low catalyst loading, easy catalyst separation and reuse. rsc.org |
| Non-Conventional Energy | Application of microwave or infrared irradiation as an energy source. nih.govmdpi.com | Drastically reduced reaction times, higher yields, solvent-free conditions. nih.gov |
Integration of Advanced Computational Approaches for Predictive Design
Computational chemistry is transforming the design and discovery of novel pyridinone derivatives. By predicting molecular properties and interactions, these methods accelerate the development process, reduce costs, and refine the search for compounds with desired characteristics. nih.govmdpi.com
Future directions in this area include:
Machine Learning and AI: Advanced algorithms are being used for predictive modeling, virtual screening of large compound libraries, and de novo drug design to identify and optimize novel pyridinone-based compounds. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): These methods provide precise predictions of binding energies and reaction mechanisms, offering deep insights into the interactions between pyridinone derivatives and their biological targets. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations allow researchers to visualize the dynamic interactions between a ligand and its target protein over time, providing a more accurate understanding of binding modes and drug efficacy at an atomic level. nih.govnih.gov This has been used to study the inhibition mechanism of 2-pyridone derivatives against the main protease of SARS-CoV-2. nih.gov
Density Functional Theory (DFT): DFT is employed to investigate the electronic structure of pyridinone derivatives and to predict their reactivity and properties, such as their potential as corrosion inhibitors. eurjchem.com
| Computational Tool | Application in Pyridinone Research | Benefit |
| Molecular Docking | Predicts the binding orientation of pyridinone derivatives to a target protein. nih.gov | Identifies potential drug candidates and elucidates interaction modes. nih.gov |
| 3D-QSAR | Establishes a quantitative relationship between the 3D structure of molecules and their biological activity. mdpi.com | Guides the optimization of lead compounds for enhanced potency. mdpi.com |
| ADMET Prediction | Assesses the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) of new compounds. nih.gov | Evaluates bioavailability and potential toxicity early in the drug discovery process. nih.gov |
| DFT Calculations | Simulates quantum chemical properties to predict anticorrosion potential. eurjchem.com | Screens and designs effective corrosion inhibitors without extensive experimentation. eurjchem.com |
Discovery of Unexplored Biological Targets and Novel Therapeutic Applications
The pyridinone scaffold is a cornerstone in many FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govbohrium.com The pattern of substituents on the pyridinone ring significantly influences its therapeutic applications. nih.gov Future research aims to identify new biological targets for compounds like this compound and expand their therapeutic potential.
Promising research areas include:
Cancer Immunotherapy: Pyridinone derivatives are being developed as antagonists for targets like the adenosine (B11128) A2A receptor (A2AR), which plays a role in suppressing the immune response against tumors. nih.govresearchgate.net A recently discovered pyridinone derivative, compound 38, showed potent A2AR antagonistic activity and significant tumor growth inhibition in preclinical models. nih.govresearchgate.net
Innate Immunity Modulation: Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a negative regulator of the STING pathway, which is crucial for anticancer immunity. Novel pyridinone-based structures have been identified as potent ENPP1 inhibitors, highlighting a new avenue for cancer immunotherapy. nih.gov
Metabolic Diseases: AMP-activated protein kinase (AMPK) is a key regulator of cellular metabolism. Novel 3,5-dimethylpyridin-4(1H)-one derivatives have been identified as potent AMPK activators, showing selective cell growth inhibitory activity against certain cancer cell lines. jst.go.jp
Antiviral Agents: The synthetic feasibility and diverse biological activities of pyridinones make them attractive candidates for the development of new antiviral drugs, including inhibitors of viral proteases. nih.govnih.gov
| Biological Target | Therapeutic Area | Research Finding |
| Adenosine A2A Receptor (A2AR) | Cancer Immunotherapy | Pyridinone derivatives identified as potent A2AR antagonists, enhancing T-cell activation and showing in vivo antitumor activity. nih.govresearchgate.net |
| ENPP1 | Cancer Immunotherapy | Dihydropyrido[2,3-d]pyrimidin-2(1H)-one derivatives discovered as potent inhibitors of ENPP1, a negative regulator of the STING pathway. nih.gov |
| AMPK | Oncology, Metabolic Disorders | 3,5-Dimethylpyridin-4(1H)-one derivatives found to be activators of AMPK with selective cancer cell growth inhibition. jst.go.jp |
| Protein Tyrosine Kinases | Oncology | Pyridinone-containing molecules have been shown to target various protein tyrosine kinases involved in cancer progression. bohrium.com |
Applications in Advanced Materials Science, including Dyes and Functional Materials
The unique electronic and photophysical properties of the pyridinone core make it a valuable building block for advanced materials. Research is expanding beyond traditional applications to create novel functional materials with tailored properties.
Disperse Dyes: Pyridone derivatives are extensively used in the synthesis of azo disperse dyes, which are valued for their bright hues and excellent affinity for hydrophobic fibers like polyester. mdpi.comnih.gov These dyes have largely replaced anthraquinone-based dyes in many applications. mdpi.comresearchgate.net
Functional Dyes: Beyond coloration, pyridone-based dyes are being investigated for value-added properties. Research has shown that some of these dyes possess biological activities, including antioxidant and anticancer properties. researchgate.netencyclopedia.pub
Smart Materials: The pyridinone structure can be incorporated into "smart" materials that respond to external stimuli such as pH or light. Azo-hydrazone tautomerism, which can be controlled by pH, is a property observed in some heterocyclic dyes that could be exploited in sensor technology. dntb.gov.ua
Electronic and Optical Applications: The potential for pyridone azo dyes in non-textile applications is an emerging area. Their electronic properties make them suitable candidates for use in electronic printing, laser technology, and data storage systems. encyclopedia.pub
Exploration of Industrial and Environmental Applications (e.g., Corrosion Inhibition)
The ability of pyridinone and related pyridine (B92270) derivatives to coordinate with metal ions is being leveraged for important industrial and environmental applications. A significant area of research is the development of these compounds as effective and environmentally friendly corrosion inhibitors.
Corrosion Inhibition for Carbon Steel: Pyridinone derivatives have been shown to be excellent corrosion inhibitors for carbon steel in acidic environments, which is relevant for petroleum applications. researchgate.net They function as mixed-type inhibitors, adsorbing onto the metal surface to protect it from both anodic dissolution and cathodic hydrogen evolution. researchgate.net
Green Inhibitors: There is a growing demand for "green" corrosion inhibitors that are effective, low in toxicity, and readily synthesized. Pyridine-based compounds are attractive candidates due to their high solubility in acidic media and environmental friendliness. qu.edu.qa
Mechanism of Action: The nitrogen atom in the pyridine ring, along with other heteroatoms, can form a protective barrier on the metal surface. qu.edu.qagoogle.com The effectiveness of these inhibitors is influenced by the presence of various substituent groups on the pyridine ring. qu.edu.qa Computational studies using DFT have become a key tool for understanding the adsorption mechanisms and predicting the inhibition efficiency of new derivatives. eurjchem.com
| Pyridinone/Pyridine Derivative | Application | Inhibition Efficiency |
| Novel Synthesized Pyridinone Derivatives | Carbon steel in 2 M HCl | Described as "excellent anticorrosion" performance. researchgate.net |
| Pyridine-Carbamides (MS30 & MS31) | Carbon steel in 1 M HCl | Reached 95.3% and 97.1% at 200 mg L−1. qu.edu.qa |
Interdisciplinary Research Integrating Pyridinone Chemistry with Nanotechnology and Supramolecular Assembly
The convergence of pyridinone chemistry with nanotechnology and supramolecular chemistry is opening up new frontiers for creating highly organized and functional systems. The pyridine moiety is a versatile ligand for assembling complex architectures. acs.org
Nanoparticle Functionalization: Pyridine-type ligands are used to stabilize and direct the self-assembly of inorganic nanoparticles into ordered arrays. nih.gov This "marriage" of terpyridines and nanoparticles is leading to hybrid materials with potential applications in nanoelectronics and catalysis. nih.gov Post-treatment of fabrics dyed with pyridone dyes with titanium oxide nanoparticles has been shown to impart antimicrobial properties. encyclopedia.pub
Supramolecular Assembly: The predictable, directional nature of coordination bonds makes pyridine-type compounds ideal for constructing complex supramolecular structures. acs.org Researchers are creating surface-confined metal-organic networks and macrocycles through layer-by-layer deposition, where the structure can be precisely controlled by the ligand's geometry. acs.orgrsc.org
Host-Guest Chemistry: Cationic pillararenes functionalized with pyridinium (B92312) units have been synthesized to act as hosts for guest molecules. scielo.br These systems are being explored for applications such as chemosensors and drug delivery systems, where the association between host and guest can be controlled by external factors like pH. scielo.br This integration creates a pathway for developing advanced materials and systems with emergent properties.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 3,4-Dimethylpyridin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via modified Biginelli reactions using eco-friendly catalysts like oxalic acid under microwave irradiation (reducing reaction time to minutes) . Alternatively, amino acids (e.g., L-proline) as organocatalysts under reflux conditions in ethanol yield high-purity derivatives. Optimization involves adjusting solvent polarity, catalyst loading (5–10 mol%), and temperature (80–100°C). Purification via recrystallization (ethyl acetate) or column chromatography ensures structural integrity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Key techniques include:
- FT-IR : Confirms functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹).
- ¹H/¹³C NMR : Identifies methyl substituents (δ 1.2–2.5 ppm for CH₃) and aromatic protons.
- GC-MS : Determines molecular ion peaks and fragmentation patterns.
- TLC : Monitors reaction progress (silica gel, ethyl acetate/hexane eluent).
Mixed melting point analysis and elemental analysis further validate purity .
Q. How can the antioxidant potential of this compound derivatives be systematically evaluated using established biochemical assays?
- Methodological Answer : Standard assays include:
- DPPH Radical Scavenging : Measure absorbance at 517 nm after 30 min incubation.
- Ferrous Ion Chelation : Quantify Fe²⁺-ferrozine complex disruption at 562 nm.
- Reducing Power : Assess Fe³⁺ to Fe²⁺ conversion via absorbance at 700 nm.
Hydroxyl or electron-donating groups (e.g., -OH, -OCH₃) enhance activity .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported bioactivity data for this compound derivatives across different experimental models?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., cellular vs. cell-free systems). For instance, inconsistent antioxidant data may arise from assay-specific interference (e.g., DPPH vs. ORAC). Statistical meta-analysis of IC₅₀ values and standardized positive controls (e.g., ascorbic acid) improve reproducibility. Substituent effects (e.g., methyl vs. hydroxyl groups) should be systematically compared using SAR studies .
Q. How does the introduction of methyl groups at the 3 and 4 positions influence the electronic and steric properties of the pyridinone core, and what are the implications for its reactivity?
- Methodological Answer : Methyl groups increase steric hindrance, potentially reducing nucleophilic attack at the carbonyl group. Electron-donating methyl substituents alter π-electron density, shifting NMR signals (e.g., upfield for adjacent protons). Computational studies (DFT) can map HOMO-LUMO gaps and electrostatic potentials to predict sites for electrophilic substitution .
Q. What advanced computational methods can predict the physicochemical and pharmacokinetic properties of this compound to guide experimental design?
- Methodological Answer : Use tools like:
- Molecular Dynamics (MD) : Simulate solubility in polar/nonpolar solvents.
- ADMET Prediction : Software (e.g., SwissADME) estimates logP (~1.3), bioavailability, and blood-brain barrier penetration.
- Docking Studies : Identify binding poses with target enzymes (e.g., SIRT1) using AutoDock Vina .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound, and what catalysts are most effective?
- Methodological Answer : Chiral phosphoric acids or palladium complexes enable asymmetric cyclization. For example, Pd(PPh₃)₄ with chiral ligands (e.g., BINAP) achieves enantiomeric excess (ee) >90% in dihydropyridinone derivatives. Reaction monitoring via chiral HPLC (e.g., Chiralpak IA column) validates stereochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
